Potassium naphthalene-1-sulphonate
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;naphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3S.K/c11-14(12,13)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZHYRVRPSNAXGV-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191646 | |
| Record name | Potassium naphthalene-1-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38251-26-2 | |
| Record name | Potassium naphthalene-1-sulfonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038251262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Potassium naphthalene-1-sulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191646 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Potassium naphthalene-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.937 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | POTASSIUM NAPHTHALENE-1-SULFONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7W268KGT7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Solubility of Potassium Naphthalene-1-Sulphonate in Organic Solvents: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of potassium naphthalene-1-sulphonate in organic solvents. While quantitative data is scarce in publicly available literature, this document outlines the known qualitative solubility characteristics and furnishes a detailed experimental protocol for the precise determination of its solubility, catering to the needs of researchers and professionals in drug development and chemical sciences.
Introduction
This compound is an organic salt that finds applications in various chemical syntheses and as an intermediate in the production of dyes and other specialty chemicals. Its solubility is a critical physicochemical parameter that governs its handling, reaction kinetics, purification, and formulation. This guide addresses the solubility of this compound in organic solvents, a key consideration for its use in non-aqueous reaction media and for purification processes like recrystallization.
Solubility Data
A thorough review of scientific literature and chemical databases reveals a notable lack of specific quantitative solubility data for this compound in common organic solvents. The prevailing information is qualitative, consistently indicating that while the salt is highly soluble in water, it exhibits low to negligible solubility in most organic solvents. This characteristic is typical for ionic compounds, where the high lattice energy of the salt requires a solvent with a high dielectric constant and strong solvation capabilities to overcome it.
Table 1: Qualitative Solubility of this compound
| Solvent Class | General Solubility | Rationale |
| Polar Protic Solvents | ||
| Alcohols (Methanol, Ethanol) | Low | The polar hydroxyl group can interact with the ions, but the non-polar hydrocarbon chain limits the overall solvating power for ionic salts. |
| Polar Aprotic Solvents | ||
| Acetone, Acetonitrile | Very Low | These solvents have moderate dielectric constants but lack the hydrogen-bonding capability to effectively solvate the potassium and sulphonate ions. |
| Dimethylformamide (DMF) | Low to Moderate | DMF has a higher dielectric constant and can better solvate cations, but the overall solubility is still limited compared to water. |
| Dimethyl Sulfoxide (DMSO) | Low to Moderate | Similar to DMF, DMSO is a strong cation solvator, which may lead to slightly higher solubility compared to other organic solvents. |
| Non-Polar Solvents | ||
| Toluene, Hexane | Negligible | The non-polar nature of these solvents and their low dielectric constants make them extremely poor solvents for ionic salts like this compound. |
It is imperative for researchers to experimentally determine the solubility in the specific solvent system and temperature relevant to their application.
Experimental Protocol for Solubility Determination
The following section details a standard laboratory procedure for the gravimetric determination of the solubility of this compound in an organic solvent. This method is reliable and can be adapted to various solvents and temperatures.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvent (analytical grade)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Analytical balance (± 0.0001 g)
-
Glass vials with airtight seals
-
Syringes and syringe filters (chemically compatible with the solvent)
-
Drying oven
-
Desiccator
Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Step-by-Step Procedure
-
Preparation: Add an excess amount of finely powdered this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.
-
Solvent Addition: Add a known volume of the organic solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The time to reach equilibrium should be determined by preliminary experiments where samples are taken at different time points until the concentration of the solute in the solution becomes constant.
-
Phase Separation: Once equilibrium is achieved, stop the agitation and allow the undissolved solid to settle. It is critical to maintain the temperature of the solution during this phase.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed syringe to avoid precipitation due to temperature changes.
-
Filtration: Immediately pass the sample through a syringe filter (of a pore size sufficient to remove all solid particles, e.g., 0.45 µm) into a pre-weighed, dry vial. The filter and syringe should be of a material chemically resistant to the solvent.
-
Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial in a drying oven at a temperature that is high enough to ensure complete solvent removal but low enough to prevent decomposition of the solute.
-
Once all the solvent has evaporated, cool the vial in a desiccator to room temperature and weigh it again.
-
-
Calculation: The solubility (S) in grams per 100 mL of solvent can be calculated using the following formula:
S ( g/100 mL) = (m_residue / (m_solution - m_residue)) * ρ_solvent * 100
Where:
-
m_residue is the mass of the solid residue after solvent evaporation.
-
m_solution is the mass of the filtered saturated solution.
-
ρ_solvent is the density of the solvent at the experimental temperature.
-
Conclusion
Thermal Decomposition of Potassium Naphthalene-1-Sulphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of potassium naphthalene-1-sulphonate. The information is compiled from various analytical studies on aromatic sulphonates and related compounds, offering insights into the decomposition products, potential reaction mechanisms, and experimental methodologies for analysis. Due to the limited availability of data specifically for the pyrolysis of this compound, this guide synthesizes findings from closely related aromatic sulphonic acid salts to provide a robust predictive framework.
Executive Summary
The thermal decomposition of this compound is a complex process involving the cleavage of the carbon-sulphur bond and the subsequent breakdown of the naphthalene and sulphonate moieties. At elevated temperatures, the primary decomposition products are expected to include naphthalene, sulphur dioxide, and potassium-containing inorganic salts such as potassium sulphite and potassium sulphate. The exact product distribution is highly dependent on the temperature and atmospheric conditions of the pyrolysis. This guide outlines the expected decomposition products, proposes a general reaction pathway, and provides detailed experimental protocols for the analysis of this process.
Predicted Thermal Decomposition Products
Based on studies of related aromatic sulphonates, the thermal decomposition of this compound in an inert atmosphere is anticipated to yield a range of volatile organic compounds, sulphur-containing gases, and a solid inorganic residue. The following table summarizes the expected products and the temperature ranges at which they are likely to form.
| Temperature Range (°C) | Expected Volatile Products | Expected Solid Residue |
| 250 - 400 | Naphthalene, Sulphur Dioxide (SO₂) | This compound (unreacted), Intermediate Potassium Salts |
| 400 - 600 | Naphthalene, Sulphur Dioxide (SO₂), Carbon Disulphide (CS₂), Thiophene derivatives | Potassium Sulphite (K₂SO₃), Potassium Sulphate (K₂SO₄), Carbonaceous char |
| > 600 | Benzene, Styrene, and other fragmented aromatic hydrocarbons | Potassium Sulphide (K₂S), Increased Carbonaceous char |
Proposed Thermal Decomposition Pathway
The thermal decomposition of this compound is hypothesized to proceed through a series of steps initiated by the cleavage of the C-S bond. The following diagram illustrates a plausible reaction pathway.
Caption: Proposed reaction pathway for the thermal decomposition of this compound.
Experimental Protocols
The analysis of the thermal decomposition of this compound typically involves techniques that can separate and identify volatile products as they are generated at high temperatures. The following are detailed methodologies for key experiments.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
This is a powerful technique for identifying the volatile organic products of thermal decomposition.
Methodology:
-
Sample Preparation: A small amount of this compound (typically 0.1-1.0 mg) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a set temperature (e.g., 500°C, 600°C, 700°C) in an inert atmosphere (e.g., helium) within the pyrolysis unit.
-
Gas Chromatography (GC): The volatile decomposition products are swept into a GC column. A typical temperature program for the GC oven would be:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/minute to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into a mass spectrometer for identification based on their mass spectra.
Caption: Workflow for the analysis of thermal decomposition products using Py-GC-MS.
Thermogravimetric Analysis-Fourier Transform Infrared Spectroscopy (TGA-FTIR)
This technique provides quantitative information about mass loss as a function of temperature, coupled with the identification of the evolved gases.
Methodology:
-
Sample Preparation: A known mass of this compound (typically 5-10 mg) is placed in the TGA sample pan.
-
Thermogravimetric Analysis (TGA): The sample is heated at a constant rate (e.g., 10°C/minute) in a controlled atmosphere (e.g., nitrogen or air). The mass of the sample is continuously monitored.
-
Evolved Gas Analysis (EGA): The gases produced during the decomposition are transferred via a heated transfer line to the gas cell of an FTIR spectrometer.
-
Fourier Transform Infrared Spectroscopy (FTIR): FTIR spectra of the evolved gases are collected continuously throughout the TGA run, allowing for the identification of functional groups and specific gaseous molecules (e.g., SO₂, CO₂, H₂O).
Caption: Workflow for the analysis of thermal decomposition using TGA-FTIR.
Data Summary
| Temperature (°C) | Major Organic Product | Major Gaseous Sulphur Product |
| ~350 - 500 | Naphthalene | Sulphur Dioxide (SO₂) |
| > 500 | Naphthalene, Fragmented Aromatics | Sulphur Dioxide (SO₂) |
Conclusion
The thermal decomposition of this compound is a predictable yet complex process that can be effectively studied using modern analytical techniques such as Py-GC-MS and TGA-FTIR. The primary decomposition pathway involves the cleavage of the C-S bond to yield naphthalene and the subsequent decomposition of the sulphonate group to form sulphur dioxide and stable potassium salts. For professionals in drug development, understanding these decomposition pathways and the temperatures at which they occur is crucial for assessing the thermal stability of drug candidates and formulations containing this and similar functional groups. Further research focusing on the quantitative analysis of the decomposition products of this compound would be beneficial for a more complete understanding of its thermal degradation profile.
Spectroscopic Profile of Potassium Naphthalene-1-sulphonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, and UV-Vis) for potassium naphthalene-1-sulphonate. The information is compiled from authenticated scientific sources and is intended to support research and development activities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound, based on data from its corresponding acid, 1-naphthalenesulfonic acid, in a deuterated polar solvent. The presence of the potassium counterion is expected to have a minimal effect on the chemical shifts of the naphthalene ring protons and carbons.
¹H NMR Data
Table 1: ¹H NMR Chemical Shifts for the Naphthalene-1-sulphonate Anion
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| H-8 | ~8.84 | d |
| H-5 | ~8.00 | d |
| H-4 | ~7.92 | d |
| H-6 | ~7.55 | t |
| H-3 | ~7.52 | t |
| H-7 | ~7.47 | t |
| H-2 | ~5.76 | d |
Data is referenced from the spectrum of 1-naphthalenesulfonic acid in DMSO-d6[1][2]. Chemical shifts are relative to a TMS standard.
¹³C NMR Data
Table 2: ¹³C NMR Chemical Shifts for the Naphthalene-1-sulphonate Anion
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-1 | ~146 |
| C-9 (bridgehead) | ~134 |
| C-5 | ~129 |
| C-8 | ~128 |
| C-10 (bridgehead) | ~128 |
| C-4 | ~127 |
| C-6 | ~126 |
| C-7 | ~125 |
| C-3 | ~124 |
| C-2 | ~124 |
Predicted chemical shifts based on available data for 1-naphthalenesulfonic acid and related derivatives. Actual values may vary slightly.
Experimental Protocol for NMR Spectroscopy
A sample of this compound (approximately 10-20 mg) is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, 0.5-0.7 mL) in a 5 mm NMR tube.[3] A small amount of a reference standard, such as tetramethylsilane (TMS), is added. The ¹H and ¹³C NMR spectra are then acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.[4] Standard pulse sequences are used to obtain the spectra.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present in the molecule.
IR Data
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 3100-3000 | Aromatic C-H stretch | Medium |
| 1600-1450 | Aromatic C=C ring stretch | Medium-Strong |
| ~1350 | Asymmetric S=O stretch (sulfonate) | Strong |
| ~1175 | Symmetric S=O stretch (sulfonate) | Strong |
| 1000-750 | S-O stretch (sulfonate) | Strong |
| 850-750 | C-H out-of-plane bend (aromatic) | Strong |
The characteristic strong absorption bands for the sulfonate group (S=O and S-O stretches) are key identifiers for this compound.[5][6]
Experimental Protocol for IR Spectroscopy
The IR spectrum of solid this compound can be obtained using the potassium bromide (KBr) pellet method. A small amount of the finely ground sample is mixed with dry KBr powder and pressed into a thin, transparent pellet. The spectrum is then recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.[7]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between energy levels. For aromatic compounds like this compound, the absorption is primarily due to π → π* transitions within the naphthalene ring system.
UV-Vis Data
Table 4: Expected UV-Vis Absorption Maxima for this compound
| Wavelength (λmax, nm) | Solvent | Electronic Transition |
| ~220-230 | Water or Ethanol | π → π |
| ~270-290 | Water or Ethanol | π → π |
The sulfonate group acts as an auxochrome, which can cause a slight shift in the absorption maxima compared to unsubstituted naphthalene. The exact λmax values are dependent on the solvent used.[8][9]
Experimental Protocol for UV-Vis Spectroscopy
A dilute solution of this compound is prepared in a UV-transparent solvent, such as water or ethanol. The concentration is adjusted to obtain an absorbance reading within the optimal range of the instrument (typically 0.1 to 1 AU). The UV-Vis spectrum is then recorded using a double-beam spectrophotometer, scanning a wavelength range from approximately 200 to 400 nm.[10]
Visualized Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. 1-Naphthalenesulfonic acid(85-47-2) 13C NMR [m.chemicalbook.com]
- 2. 1-Naphthalenesulfonic acid(85-47-2) 1H NMR [m.chemicalbook.com]
- 3. amt.copernicus.org [amt.copernicus.org]
- 4. rsc.org [rsc.org]
- 5. Chemistry: Sulfonates infrared spectra [openchemistryhelp.blogspot.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 10. researchgate.net [researchgate.net]
Commercial Sources and Purity of Potassium Naphthalene-1-Sulphonate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and purity of potassium naphthalene-1-sulphonate. It is designed to assist researchers, scientists, and drug development professionals in sourcing this chemical and in understanding and implementing methods for its purification and analysis.
Commercial Availability
This compound is available from a variety of chemical suppliers, though it is less common than its sodium salt counterpart. Suppliers range from large, international corporations to smaller, more specialized chemical providers. The availability and listed purity can vary, and for research and drug development purposes, it is crucial to obtain a certificate of analysis (CoA) from the supplier to verify the identity and purity of the material.
While a comprehensive list of all suppliers is beyond the scope of this guide, Table 1 provides a summary of representative commercial sources. It is important to note that the listed purity is often based on a typical batch and may not reflect the exact purity of the product you receive. Independent verification is always recommended.
Table 1: Representative Commercial Sources for Naphthalene Sulfonates
| Supplier | Product Name | CAS Number | Reported Purity/Grades |
| Sigma-Aldrich | POTASSIUM 4-METHYL-NAPHTHALENE-1-SULFONATE AldrichCPR | 6140-10-9 | Purity not specified; sold "as-is" for early discovery research.[1] |
| Thermo Fisher Scientific (Alfa Aesar) | Naphthalene-1-sulfonic acid sodium salt | 130-14-3 | 99% (dry wt.), water <2% (by HPLC)[2] |
| Chem Service | Potassium polymerized alkyl-naphthalene sulfonate | Not specified | ISO 9001 quality level.[3] |
| ChemicalBook | 1-Naphthalenesulfonic acid | 85-47-2 | Purity ranges from 70% to 99% from various Chinese suppliers.[4] |
| Tradekey | Sodium Naphthalene Sulphonate | 36290-04-7 | Purity of 92% to 95% from various Chinese manufacturers.[5] |
| Apollo Scientific | Potassium (1-naphthalene)trifluoroborate | 166328-07-0 | 98%[6] |
It is evident from the available data that obtaining high-purity this compound directly from commercial sources may require careful supplier selection and verification. Technical grade products, with purities around 70-85%, are more readily available.[7] For applications requiring high purity, in-house purification is often necessary.
Synthesis and Purification
For research and development applications that demand high purity, synthesis followed by rigorous purification is a common practice. The general route involves the sulfonation of naphthalene followed by conversion to the potassium salt and subsequent purification.
Synthesis of Naphthalene-1-Sulfonic Acid
The sulfonation of naphthalene can yield either the 1-sulfonic acid or the 2-sulfonic acid isomer depending on the reaction temperature. To favor the formation of the desired naphthalene-1-sulfonic acid, the reaction should be carried out at a lower temperature.[8]
Experimental Protocol: Synthesis of Naphthalene-1-Sulfonic Acid
-
In a well-ventilated fume hood, place 128 g (1.0 mol) of naphthalene in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.
-
Gently heat the flask until the naphthalene melts (melting point ~80 °C).
-
Begin stirring the molten naphthalene and slowly add 116.5 g (1.0 mol) of chlorosulfonic acid from the dropping funnel. Maintain the reaction temperature between 25 °C and 40 °C by using a water bath for cooling.[9]
-
After the addition is complete, continue stirring the mixture for a short period to ensure the reaction goes to completion.
-
The product, naphthalene-1-sulfonic acid, will precipitate out of the solution.
Conversion to this compound and Purification
The crude naphthalene-1-sulfonic acid can be converted to its potassium salt and purified by recrystallization.
Experimental Protocol: Conversion and Purification
-
The crude naphthalene-1-sulfonic acid is dissolved in a minimum amount of hot water.
-
A saturated solution of potassium chloride is added to the dissolved acid. This compound, being less soluble, will precipitate out.
-
The precipitate is collected by filtration.
-
For further purification, the this compound can be recrystallized from water or a water-ethanol mixture. Dissolve the salt in a minimum amount of hot solvent and allow it to cool slowly to form crystals.
-
The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried in a vacuum oven.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. POTASSIUM 4-METHYL-NAPHTHALENE-1-SULFONATE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. thermofisher.com [thermofisher.com]
- 3. us.store.analytichem.com [us.store.analytichem.com]
- 4. 1-Naphthalenesulfonic acid suppliers & manufacturers in China [m.chemicalbook.com]
- 5. Naphthalene Sulphonate, Naphthalene Sulphonate Suppliers & Naphthalene Sulphonate Wholesalers At TradeKey.com Page 2 [tradekey.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. Preparative purification of 4-hydroxy-1-naphthalenesulfonic acid sodium salt by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Naphthalene - Wikipedia [en.wikipedia.org]
- 9. US3155716A - Preparation of pure alpha-naphthalene sulfonic acid and alpha-naphthol - Google Patents [patents.google.com]
The Advent and Evolution of Naphthalene Sulfonates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide explores the historical development and discovery of naphthalene sulfonates, from their early beginnings to their diverse modern applications. We will delve into the key scientific milestones, the evolution of manufacturing processes, and the quantitative data that underpins their utility in various fields. Detailed experimental protocols for pivotal synthesis methods are provided, alongside visualizations of the chemical pathways and logical progressions that have defined this important class of compounds.
A Century of Innovation: The Historical Trajectory of Naphthalene Sulfonates
The story of naphthalene sulfonates begins in the early 20th century, a period of rapid advancement in industrial chemistry. The initial discovery and subsequent development were driven by the burgeoning textile and leather industries' need for effective dispersing and tanning agents.
One of the earliest commercially significant products was a polynaphthalene sulfonate (PNS) developed in the 1930s by the German chemical conglomerate IG Farben.[1] This product, marketed under the trade name Tamol®, found immediate use as a crucial component in chrome tanning processes for leather and as a dispersant for dyes in textiles.[1] The technology was soon licensed and further developed in the United States by companies like Rohm and Haas, who began producing Tamol® in Philadelphia in the late 1930s.[1]
A significant turning point in the history of naphthalene sulfonates was their application in the production of synthetic rubber during World War II.[1] They served as essential secondary emulsifiers, stabilizing the rubber emulsion after the polymerization process was complete.[1] This critical role cemented their importance in the chemical industry.
Following the war, the applications of naphthalene sulfonates expanded dramatically. In the 1950s, a higher molecular weight version of PNS was developed that did not gel, opening up new markets.[1] A major breakthrough occurred in the 1960s when the Japanese company Kao Corporation pioneered the use of PNS as a water-reducing admixture, or superplasticizer, in concrete.[1] This innovation, marketed as Mighty 150, revolutionized the construction industry by enabling the production of high-strength, high-flowability concrete.[1]
The latter half of the 20th century saw a proliferation of naphthalene sulfonate manufacturers and a diversification of their applications, including use in agricultural formulations, oil field cementing, and as dispersants in various industrial processes.[1][2]
The Chemistry of Production: From Naphthalene to Naphthalene Sulfonates
The fundamental process for producing naphthalene sulfonates involves the sulfonation of naphthalene, followed by condensation with formaldehyde and subsequent neutralization.[3] The reaction conditions, particularly temperature, play a critical role in determining the structure and properties of the final product.
Sulfonation: The Critical First Step
The sulfonation of naphthalene is typically carried out using concentrated sulfuric acid. The position of the sulfonic acid group on the naphthalene ring is highly dependent on the reaction temperature.
-
Kinetic vs. Thermodynamic Control: At lower temperatures (around 80°C), the reaction is under kinetic control and predominantly yields naphthalene-1-sulfonic acid (the alpha-isomer). At higher temperatures (around 160°C), the reaction is under thermodynamic control, favoring the formation of the more stable naphthalene-2-sulfonic acid (the beta-isomer).[2]
Condensation and Neutralization
Following sulfonation, the resulting naphthalene sulfonic acid is condensed with formaldehyde. This step polymerizes the naphthalene sulfonate monomers, creating the larger polynaphthalene sulfonate molecules that are responsible for many of their useful properties. The final step is neutralization, typically with sodium hydroxide, to produce the sodium salt of the naphthalene sulfonate.[3]
Quantitative Performance Data
The efficacy of naphthalene sulfonates, particularly in their role as superplasticizers, is well-documented. The following tables summarize key performance data.
| Property | Typical Value | Reference |
| Water Reduction in Concrete | 15-25% | [4] |
| Compressive Strength Increase (28 days) | 20-60% | [4] |
| Slump Increase in Fresh Concrete | 100-150 mm | [5] |
| Recommended Dosage in Concrete | 0.3-1.5% by weight of cement | [5] |
Table 1: Performance of Naphthalene Sulfonate Superplasticizers in Concrete
| Property | Description |
| Appearance | Light brown to dark brown powder |
| Solubility | Readily soluble in water |
| pH (1% solution) | 7-9 |
| Solid Content | ≥ 92% |
| Chloride Ion Content | ≤ 0.5% |
Table 2: Typical Physical and Chemical Properties of Sodium Naphthalene Sulfonate Formaldehyde Condensate
Experimental Protocols
The following are detailed methodologies for key experiments in the synthesis of naphthalene sulfonates, based on historical and modern laboratory practices.
Synthesis of Sodium Naphthalene-2-Sulfonate
This protocol describes the high-temperature sulfonation of naphthalene to produce the beta-isomer, followed by conversion to its sodium salt.
Materials:
-
Naphthalene
-
Concentrated sulfuric acid (98%)
-
Sodium bicarbonate
-
Sodium chloride
-
Distilled water
Procedure:
-
Sulfonation: In a fume hood, melt naphthalene in a reaction flask equipped with a stirrer and a thermometer. Heat the molten naphthalene to 160°C. Cautiously add concentrated sulfuric acid dropwise while maintaining the temperature at 160°C. Continue heating and stirring for 2 hours.[6]
-
Quenching: Carefully pour the hot reaction mixture into a beaker containing cold distilled water with stirring.
-
Neutralization: Slowly add sodium bicarbonate to the solution until the effervescence ceases, indicating that the excess sulfuric acid has been neutralized.
-
Salting Out: Heat the solution to boiling and add sodium chloride to precipitate the sodium naphthalene-2-sulfonate.
-
Isolation: Filter the hot solution to collect the precipitated product. Wash the product with a small amount of cold, saturated sodium chloride solution.
-
Drying: Dry the product in an oven at 100-110°C.
Synthesis of Sodium Naphthalene Sulfonate-Formaldehyde Condensate
This protocol outlines the polymerization of naphthalene sulfonate with formaldehyde.
Materials:
-
Naphthalene-2-sulfonic acid
-
Formaldehyde solution (37%)
-
Sodium hydroxide
-
Distilled water
Procedure:
-
Condensation: Dissolve naphthalene-2-sulfonic acid in water in a reaction flask. Add formaldehyde solution to the flask. Heat the mixture to 90-100°C and maintain this temperature for 4-6 hours with stirring.[7]
-
Neutralization: Cool the reaction mixture and neutralize it to a pH of 7-8 with a sodium hydroxide solution.
-
Drying (Optional): The resulting solution can be used directly, or it can be dried (e.g., by spray drying) to obtain a solid product.
Visualizing the Process and Logic
The following diagrams illustrate the key chemical transformations and the logical progression of the historical development of naphthalene sulfonates.
Caption: Manufacturing workflow for sodium naphthalene sulfonate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chinalignin.com [chinalignin.com]
- 4. vitchem.com [vitchem.com]
- 5. Naphthalene Sulfonate Superplasticizer | ACC [allcarbon.info]
- 6. US20060183879A1 - Process for producing a naphthalenesulfonate formaldehyde condensate - Google Patents [patents.google.com]
- 7. CN103012709A - Production method of sodium naphthalene sulfonate phenol condensation compound - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Emulsion Polymerization Using Potassium Naphthalene-1-Sulphonate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing potassium naphthalene-1-sulphonate as a surfactant in emulsion polymerization. This document is intended for professionals in research, and drug development who are exploring the synthesis of polymeric nanoparticles for various applications, including drug delivery systems.
Introduction to this compound in Emulsion Polymerization
This compound is an anionic surfactant that can be employed as an emulsifier in emulsion polymerization processes. Its amphiphilic nature, arising from the hydrophobic naphthalene group and the hydrophilic sulfonate group, enables it to stabilize monomer droplets in an aqueous phase, facilitating the formation of polymer latexes. In the context of drug delivery, emulsion polymerization offers a versatile platform for the synthesis of polymer nanoparticles that can encapsulate therapeutic agents. The choice of surfactant is critical as it influences key properties of the resulting nanoparticles, such as particle size, stability, and, consequently, their performance as drug carriers.
Sulfonated naphthalene derivatives are recognized for their role as dispersing and stabilizing agents.[1] While specific data for this compound is not extensively available in public literature, its structural similarity to other alkyl naphthalene sulfonates suggests its utility in creating stable emulsions for polymerization.[2]
Key Performance Characteristics
The effectiveness of a surfactant in emulsion polymerization is determined by several key parameters. While specific quantitative data for this compound is limited, the following table summarizes typical characteristics of related naphthalene sulfonate surfactants. Researchers should consider this data as a starting point and perform specific measurements for this compound in their system.
| Parameter | Typical Value Range for Naphthalene Sulfonates | Significance in Emulsion Polymerization |
| Critical Micelle Concentration (CMC) | 0.8 - 10 mM (for sodium alkyl naphthalene sulfonates) | The concentration at which surfactant molecules self-assemble into micelles. Polymerization is often initiated within these micelles. A lower CMC can be advantageous. |
| Surface Tension at CMC | 30 - 40 mN/m | Indicates the surfactant's efficiency in reducing the interfacial tension between the monomer and water, which is crucial for droplet formation and stabilization. |
| Hydrophilic-Lipophilic Balance (HLB) | Varies based on alkyl chain length (typically in the range for O/W emulsifiers) | A measure of the degree to which the surfactant is hydrophilic or lipophilic. Determines the type of emulsion formed (oil-in-water or water-in-oil). |
| Aggregation Number | Varies | The number of surfactant molecules in a single micelle. This can influence the number and size of polymer particles formed. |
Note: The values presented are for related sodium alkyl naphthalene sulfonate compounds and should be experimentally verified for this compound.
Experimental Protocols
The following protocols are representative methodologies for the use of this compound in emulsion polymerization. They should be considered as a starting point and may require optimization based on the specific monomer and desired polymer characteristics.
Emulsion Polymerization of Styrene
This protocol describes the synthesis of polystyrene nanoparticles using this compound as the surfactant.
Materials:
-
Styrene (monomer), inhibitor removed
-
This compound (surfactant)
-
Potassium persulfate (initiator)
-
Sodium bicarbonate (buffer)
-
Deionized water
-
Nitrogen gas
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Nitrogen inlet
-
Dropping funnel
Procedure:
-
Preparation of Aqueous Phase: In the three-neck flask, dissolve this compound (e.g., 0.5-2.0 g) and sodium bicarbonate (e.g., 0.1 g) in deionized water (e.g., 100 mL).
-
Inert Atmosphere: Purge the flask with nitrogen gas for 30 minutes to remove oxygen, and maintain a gentle nitrogen flow throughout the reaction.
-
Heating and Stirring: Heat the aqueous solution to the desired reaction temperature (e.g., 70-80 °C) with continuous stirring (e.g., 200-400 rpm).
-
Monomer Addition: Add the inhibitor-free styrene (e.g., 10 g) to the reaction flask. Allow the mixture to emulsify for 15-30 minutes.
-
Initiation: Dissolve the potassium persulfate initiator (e.g., 0.1-0.5 g) in a small amount of deionized water and add it to the flask to initiate the polymerization.
-
Polymerization: Maintain the reaction at the set temperature and stirring speed for a specified duration (e.g., 4-8 hours) to allow for high monomer conversion.
-
Cooling and Purification: After the reaction is complete, cool the latex to room temperature. The resulting polystyrene latex can be purified by dialysis against deionized water to remove unreacted monomer, surfactant, and initiator residues.
Synthesis of Poly(methyl methacrylate) (PMMA) Nanoparticles for Drug Delivery
This protocol outlines the preparation of PMMA nanoparticles suitable for the encapsulation of hydrophobic drugs, using this compound.
Materials:
-
Methyl methacrylate (MMA) (monomer), inhibitor removed
-
This compound (surfactant)
-
Potassium persulfate (initiator)
-
Phosphate buffered saline (PBS) or other suitable buffer
-
Hydrophobic drug of interest
-
Deionized water
-
Nitrogen gas
Equipment:
-
Same as in Protocol 3.1
Procedure:
-
Drug Loading (Optional): If encapsulating a drug, dissolve the hydrophobic drug in the MMA monomer before starting the polymerization.
-
Aqueous Phase Preparation: In the reaction flask, dissolve this compound in the buffer solution. The concentration of the surfactant will influence the final particle size.
-
Emulsification: Add the MMA (with or without the dissolved drug) to the aqueous phase. Stir vigorously under a nitrogen atmosphere at the reaction temperature (e.g., 70 °C) to form a stable emulsion.
-
Initiation: Add the aqueous solution of potassium persulfate to start the polymerization.
-
Polymerization and Purification: Allow the reaction to proceed for several hours. After cooling, the drug-loaded PMMA nanoparticles can be purified by dialysis or centrifugation to remove free drug and other reactants.
Visualizations
Emulsion Polymerization Workflow
Caption: Workflow for emulsion polymerization.
Role of this compound
References
Application Notes and Protocols: The Role of Potassium Naphthalene-1-Sulphonate in Nanoparticle Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
The synthesis of nanoparticles with controlled size, shape, and stability is paramount for their application in fields ranging from nanomedicine to catalysis. Capping or stabilizing agents are crucial in nanoparticle synthesis as they adsorb to the nanoparticle surface, preventing aggregation and controlling growth.[1] Potassium naphthalene-1-sulphonate, an anionic surfactant, possesses properties that make it a candidate for a stabilizing agent in the synthesis of metallic nanoparticles. Its amphiphilic structure, consisting of a hydrophobic naphthalene core and a hydrophilic sulfonate group, allows it to mediate the interface between the nanoparticle surface and the solvent.[2][3]
Similar compounds, such as sodium alkyl naphthalene sulfonates, are well-known for their excellent dispersing, wetting, and stabilizing properties in various industrial applications.[2][4] Polymeric forms, like sodium poly (naphthalene formaldehyde) sulfonate, have been shown to effectively stabilize iron oxide nanoparticles, reducing their average particle size and enhancing colloidal stability by increasing the negative surface charge.[5] This document provides a generalized protocol and application notes on the prospective role of this compound as a stabilizing agent in the synthesis of gold nanoparticles (AuNPs).
Mechanism of Stabilization
This compound is proposed to stabilize nanoparticles through a combination of electrostatic and steric repulsion. The stabilization mechanism likely involves the adsorption of the naphthalene-1-sulphonate anion onto the nanoparticle surface. The hydrophobic naphthalene moiety is expected to interact with the metallic surface of the nanoparticle, while the negatively charged hydrophilic sulfonate group extends into the aqueous medium.[2][6][7] This creates a negative surface charge on the nanoparticles, leading to electrostatic repulsion between them and preventing aggregation.
Caption: Proposed stabilization of a gold nanoparticle.
Quantitative Data Summary
The following table presents hypothetical data illustrating the expected effect of varying concentrations of this compound on the synthesis of gold nanoparticles. It is anticipated that an increasing concentration of the stabilizing agent will lead to a decrease in nanoparticle size and a more negative zeta potential, indicating enhanced stability.
| Concentration of this compound (mM) | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.1 | 45.2 ± 3.1 | 0.45 | -15.3 ± 1.2 |
| 0.5 | 28.7 ± 2.5 | 0.31 | -22.8 ± 1.5 |
| 1.0 | 15.4 ± 1.8 | 0.22 | -31.5 ± 1.8 |
| 2.0 | 12.1 ± 1.5 | 0.18 | -38.2 ± 2.1 |
| 5.0 | 11.8 ± 1.6 | 0.19 | -40.1 ± 2.3 |
Experimental Protocols
Generalized Protocol for the Synthesis of Gold Nanoparticles Stabilized with this compound
This protocol describes a typical synthesis of gold nanoparticles using sodium citrate as a reducing agent and this compound as a stabilizing agent.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
This compound
-
Deionized water
Procedure:
-
Preparation of Solutions:
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
Prepare a 1% (w/v) solution of sodium citrate in deionized water.
-
Prepare a series of aqueous solutions of this compound at different concentrations (e.g., 1 mM, 5 mM, 10 mM, 20 mM, 50 mM).
-
-
Synthesis of Gold Nanoparticles:
-
To a 250 mL round-bottom flask, add 100 mL of the 1 mM HAuCl₄ solution.
-
Add a specific volume of the this compound stock solution to achieve the desired final concentration (e.g., for a final concentration of 1 mM in ~104 mL, add 10.4 mL of the 10 mM stock solution).
-
Heat the solution to boiling with vigorous stirring.
-
To the boiling solution, rapidly add 4 mL of the 1% sodium citrate solution.
-
Observe the color change of the solution from pale yellow to deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 15 minutes.
-
Allow the solution to cool to room temperature while stirring.
-
-
Purification and Characterization:
-
The resulting gold nanoparticle solution can be purified by centrifugation to remove excess reagents.
-
Characterize the synthesized nanoparticles using techniques such as UV-Vis spectroscopy (to determine the surface plasmon resonance peak), dynamic light scattering (DLS) for size and polydispersity, and transmission electron microscopy (TEM) for morphology. The zeta potential should be measured to assess surface charge and stability.
-
Caption: Gold nanoparticle synthesis workflow.
While direct experimental protocols for the use of this compound in nanoparticle synthesis are not extensively reported in the literature, its properties as an anionic surfactant strongly suggest its utility as a stabilizing agent. The provided generalized protocol offers a starting point for researchers to explore its potential in controlling the size and stability of metallic nanoparticles. Further experimental work is necessary to fully elucidate its specific role and optimize its use in various nanoparticle synthesis systems.
References
- 1. Significance of Capping Agents of Colloidal Nanoparticles from the Perspective of Drug and Gene Delivery, Bioimaging, and Biosensing: An Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sodium Alkyl Naphthalene Sulfonate is used in industrial applications – GREEN AGROCHEM [greenagrochem.com]
- 3. Frontiers | Design and Characterization of Naphthalene Ionic Liquids [frontiersin.org]
- 4. alphachem.biz [alphachem.biz]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Synergistic Mechanisms Between Nanoparticles and Surfactants: Insight Into NP–Surfactant Interactions [frontiersin.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Potassium Naphthalene-1-sulphonate as a Fluorescent Probe for Protein Conformational Changes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium naphthalene-1-sulphonate, more commonly known in the scientific literature as 8-anilino-1-naphthalenesulfonic acid (ANS), is a versatile fluorescent probe extensively utilized for characterizing protein conformational changes.[1][2] Its utility stems from the sensitivity of its fluorescence properties to the polarity of its microenvironment. In aqueous solutions, ANS exhibits weak fluorescence. However, upon binding to hydrophobic regions of proteins, its fluorescence quantum yield dramatically increases, and the emission maximum undergoes a hypsochromic (blue) shift.[1][3][4] These changes in fluorescence serve as a powerful indicator of alterations in protein tertiary structure, making ANS an invaluable tool for studying protein folding, unfolding, aggregation, and the formation of molten globule intermediates.[2][4][5]
The binding of ANS to proteins is primarily driven by a combination of electrostatic and hydrophobic interactions.[4][6][7] The negatively charged sulfonate group of ANS often interacts with positively charged amino acid residues on the protein surface, while the anilinonaphthalene moiety partitions into nonpolar, hydrophobic pockets.[1][6][7] Conformational changes that expose these hydrophobic sites to the solvent, such as during denaturation or ligand binding, lead to an increase in ANS binding and a corresponding enhancement in fluorescence.[3][8]
These application notes provide a comprehensive overview of the use of ANS as a fluorescent probe, including detailed experimental protocols and data presentation for researchers in basic science and drug development.
Principle of ANS as a Fluorescent Probe
The underlying principle of using ANS to monitor protein conformational changes is the significant change in its fluorescence characteristics upon moving from a polar (aqueous) to a nonpolar (hydrophobic pocket of a protein) environment.
-
In Aqueous Solution: ANS has a low fluorescence quantum yield and an emission maximum at approximately 540 nm.[2]
-
Bound to Protein: When ANS binds to exposed hydrophobic clusters on a protein, it experiences a less polar environment. This leads to:
This phenomenon allows for the real-time monitoring of processes that alter the surface hydrophobicity of a protein, including:
-
Protein folding and unfolding
-
Formation of molten globule intermediates
-
Ligand binding inducing conformational changes[3]
Key Applications
-
Monitoring Protein Denaturation and Unfolding: ANS is widely used to study the unfolding of proteins induced by denaturants (e.g., urea, guanidine hydrochloride), temperature, or pH changes.[2][10] An increase in ANS fluorescence indicates the exposure of hydrophobic regions as the protein loses its native structure.
-
Detection of Molten Globule State: The molten globule state is a partially folded intermediate that is more compact than the unfolded state but less ordered than the native state, and it characteristically exposes hydrophobic surfaces. ANS binds strongly to these intermediates, resulting in a significant fluorescence signal.[2][4]
-
Characterizing Ligand-Protein Interactions: If the binding of a ligand (e.g., a drug candidate) to a protein causes a conformational change that either exposes or sequesters hydrophobic patches, this can be detected by a change in ANS fluorescence.[3]
-
Studying Protein Aggregation: The aggregation of proteins, often a critical issue in drug formulation and neurodegenerative diseases, can be monitored using ANS. Aggregates frequently present exposed hydrophobic surfaces that bind ANS.[2][9]
Experimental Protocols
Protocol 1: Monitoring Protein Unfolding using ANS Fluorescence Spectroscopy
This protocol describes a general procedure for monitoring protein unfolding induced by a chemical denaturant.
Materials:
-
Protein of interest
-
ANS (8-Anilino-1-naphthalenesulfonic acid)
-
Appropriate buffer (e.g., phosphate-buffered saline, PBS)
-
Denaturant (e.g., Urea or Guanidine Hydrochloride)
-
Spectrofluorometer
-
Quartz cuvettes (1-cm path length)
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of the protein in the desired buffer. Determine the precise concentration using UV-Vis spectroscopy.
-
Prepare a stock solution of ANS (e.g., 1 mM) in a small amount of a suitable solvent like DMSO or buffer. Protect from light.
-
Prepare a high-concentration stock solution of the denaturant (e.g., 8 M Urea or 6 M Guanidine HCl) in the buffer.
-
-
Sample Preparation:
-
Prepare a series of solutions with increasing concentrations of the denaturant.
-
To each solution, add the protein to a final concentration of approximately 0.1 mg/mL.[8]
-
Add ANS to each sample to a final concentration of 50 µM.[8] A typical molar ratio of ANS to protein is 50-100:1.
-
Incubate the samples in the dark for at least 5 minutes to allow for binding equilibrium to be reached.[8]
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to an excitation wavelength of 350-380 nm.[9]
-
Record the emission spectra from 400 nm to 600 nm.[8]
-
For each sample, record the fluorescence intensity at the emission maximum (typically around 475-485 nm).
-
Subtract the emission spectrum of a buffer blank containing only ANS from each protein sample spectrum.[8]
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the denaturant concentration.
-
The resulting sigmoidal curve represents the unfolding transition of the protein. The midpoint of this transition corresponds to the denaturant concentration at which 50% of the protein is unfolded.
-
Caption: Workflow for analyzing protein unfolding using ANS.
Protocol 2: Determination of Dissociation Constant (Kd) for ANS-Protein Binding
This protocol allows for the quantification of the binding affinity between ANS and a protein.
Materials:
-
Same as Protocol 1, without the denaturant.
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of the protein at a known concentration.
-
Prepare a stock solution of ANS.
-
-
Titration:
-
Prepare a series of samples with a constant concentration of the protein (e.g., 2 µM).
-
Add increasing concentrations of ANS to these samples (e.g., from 0 to 100 µM).
-
Include a blank sample with only the highest concentration of ANS in buffer.
-
Incubate the samples in the dark for 5 minutes.
-
-
Fluorescence Measurement:
-
Measure the fluorescence emission spectrum for each sample as described in Protocol 1.
-
-
Data Analysis:
-
Subtract the fluorescence of the ANS blank from all measurements.
-
Plot the change in fluorescence intensity (ΔF) at the emission maximum as a function of the ANS concentration.
-
Fit the data to a suitable binding isotherm equation (e.g., a one-site binding model) to determine the dissociation constant (Kd). For the MurA enzyme, a Kd of 40.8 ± 3.3 μM was determined for its interaction with ANS.[3]
-
Caption: ANS binding to hydrophobic sites leads to fluorescence changes.
Data Presentation
Quantitative data from ANS fluorescence experiments should be presented clearly to allow for easy comparison and interpretation.
Table 1: Example Data for Urea-Induced Unfolding of Protein X
| Urea Concentration (M) | Fluorescence Intensity (a.u.) at 480 nm |
| 0 | 150 |
| 1 | 180 |
| 2 | 250 |
| 3 | 450 |
| 4 | 700 |
| 5 | 850 |
| 6 | 860 |
| 7 | 860 |
Table 2: Binding Parameters for ANS with Different Proteins
| Protein | Dissociation Constant (Kd) (µM) | Number of Binding Sites (n) | Reference |
| MurA | 40.8 ± 3.3 | Not specified | [3] |
| alpha-Crystallin | ~9 | 1 per 24 subunits | [11] |
| Chloroplast coupling factor 1 | 5-6 | 1 | [12] |
Considerations and Limitations
-
Inner Filter Effect: At high concentrations of protein or ANS, the excitation light may be absorbed, leading to a non-linear relationship between concentration and fluorescence. It is important to work within a concentration range where this effect is negligible.
-
ANS-Induced Conformational Changes: The binding of ANS itself can sometimes induce or stabilize certain protein conformations.[4][13] It is advisable to use the lowest concentration of ANS that gives a reliable signal and to corroborate findings with other biophysical techniques.
-
Light Scattering: Aggregated protein samples can cause light scattering, which may interfere with fluorescence measurements. Centrifuging samples before measurement can help to mitigate this.
-
Environmental Factors: ANS fluorescence can be sensitive to pH and temperature.[1][5] Ensure that these parameters are well-controlled throughout the experiment.
Applications in Drug Development
The use of ANS as a fluorescent probe is highly relevant in the field of drug discovery and development.[14][15][16]
-
High-Throughput Screening: ANS-based assays can be adapted for high-throughput screening of compound libraries to identify molecules that induce conformational changes in a target protein.
-
Mechanism of Action Studies: For a lead compound, ANS can help to elucidate its mechanism of action by revealing whether it binds to a site that alters the protein's conformation and exposure of hydrophobic surfaces.
-
Formulation and Stability Studies: The stability of a therapeutic protein in different formulations can be assessed by monitoring its unfolding profile with ANS under various stress conditions (e.g., thermal stress, agitation).[17]
Conclusion
This compound (ANS) is a powerful and accessible fluorescent probe for investigating protein conformational changes. Its sensitivity to the hydrophobicity of its environment provides valuable insights into protein structure, dynamics, and interactions. The protocols and data presentation guidelines provided in these application notes offer a solid foundation for researchers and drug development professionals to effectively utilize ANS in their studies. When used with an understanding of its principles and limitations, ANS can significantly contribute to our understanding of protein science and the development of new therapeutics.
References
- 1. ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ANS fluorescence: Potential to discriminate hydrophobic sites of proteins in solid states - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Monitoring Protein-Folding Processes with Environment-Sensitive Dyes—Note 9.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Structural and thermodynamic effects of ANS binding to human interleukin-1 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nist.gov [nist.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. Binding of 1-anilinonaphthalene-8-sulfonic acid to alpha-crystallin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of conformational changes in chloroplast coupling factor 1 by 8-anilino-1-naphthalene-sulphonate fluorescence changes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1-anilino-8-naphthalene sulfonate as a protein conformational tightening agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The role of protein synthesis in drug discovery and development [iptonline.com]
- 15. Proteomics Applications in Health: Biomarker and Drug Discovery and Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Application Notes and Protocols: Potassium Naphthalene-1-Sulphonate as a Dispersant in Agrochemical Formulations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium naphthalene-1-sulphonate as a dispersant in agrochemical formulations. This document includes detailed experimental protocols for evaluating its performance and visual representations of its mechanism of action and experimental workflows.
Introduction
This compound is an anionic surfactant widely utilized as a dispersant in various agrochemical formulations, including wettable powders (WP), suspension concentrates (SC), and water-dispersible granules (WDG).[1][2] Its primary function is to facilitate the dispersion and stabilization of solid active ingredients in an aqueous medium, ensuring a uniform application and enhancing the bioavailability of the pesticide.[3][4] Naphthalene sulfonates are known for their excellent dispersing and wetting properties, as well as their stability in the presence of acids, alkalis, and hard water.[5]
Mechanism of Action
The efficacy of this compound as a dispersant is attributed to its amphiphilic molecular structure, which consists of a hydrophobic naphthalene group and a hydrophilic sulfonate group.[6] When introduced into an aqueous suspension, the dispersant molecules adsorb onto the surface of the hydrophobic active ingredient particles.
The mechanism involves two primary effects:
-
Electrostatic Stabilization: The hydrophilic sulfonate groups, bearing a negative charge, extend into the aqueous phase. This creates a negative charge on the surface of the particles, leading to electrostatic repulsion between them and preventing agglomeration.[6]
-
Steric Hindrance: The bulky naphthalene groups create a physical barrier around the particles, further preventing them from approaching each other and flocculating.[6]
This dual-action mechanism results in a stable, uniform dispersion of the active ingredient in the spray tank.
Performance Characteristics
| Performance Parameter | Expected Outcome with this compound |
| Suspensibility | High suspensibility, preventing the settling of active ingredient particles in the spray tank. |
| Particle Size Reduction | Aids in the milling process to achieve a fine and uniform particle size distribution of the active ingredient.[7] |
| Wetting Time | Reduces the wetting time of wettable powders and water-dispersible granules. |
| Foaming | Generally low to moderate foaming, which is desirable for ease of handling.[2] |
| Hard Water Stability | Maintains high performance in the presence of hard water ions (Ca²⁺, Mg²⁺).[2] |
| Crystal Growth Inhibition | Reduces the tendency of crystalline active ingredients to undergo crystal growth during storage, which can lead to formulation instability and nozzle blockage.[8] |
Experimental Protocols
The following protocols are based on internationally recognized methods, such as those from the Collaborative International Pesticides Analytical Council (CIPAC), for evaluating the performance of dispersants in agrochemical formulations.
Evaluation of Suspensibility (Adapted from CIPAC MT-184)
This method determines the ability of a formulation to remain in suspension.
Materials:
-
Agrochemical formulation (WP, WDG, or SC)
-
This compound
-
Standard hard water (e.g., CIPAC Standard Water D)
-
250 mL graduated cylinders with stoppers
-
Constant temperature water bath (30 ± 1 °C)
-
Pipette (25 mL)
-
Analytical balance
-
Apparatus for determining active ingredient concentration (e.g., HPLC, GC)
Procedure:
-
Prepare a suspension of the agrochemical formulation at the recommended concentration in standard hard water.
-
Transfer 250 mL of the suspension into a graduated cylinder.
-
Place the cylinder in the constant temperature water bath and allow it to stand undisturbed for 30 minutes.[9]
-
After 30 minutes, carefully withdraw a 25 mL aliquot from the top 9/10ths of the suspension using a pipette.[10]
-
Determine the concentration of the active ingredient in this aliquot.
-
Calculate the suspensibility as a percentage of the initial active ingredient concentration.
Wet Sieve Test (Adapted from CIPAC MT-185)
This test assesses the amount of insoluble material that could cause nozzle blockage.
Materials:
-
Agrochemical formulation
-
This compound
-
Standard hard water
-
A set of sieves with specified mesh sizes (e.g., 75 µm)
-
Beakers
-
Magnetic stirrer
-
Drying oven
-
Analytical balance
Procedure:
-
Prepare a suspension of the formulation in standard hard water at the recommended concentration.
-
Stir the suspension for a defined period (e.g., 2 minutes).
-
Pour the suspension through a pre-weighed sieve of a specified mesh size.
-
Rinse the beaker and the sieve with a gentle stream of water to ensure all particles have had a chance to pass through.
-
Dry the sieve with the retained material in an oven at a specified temperature until a constant weight is achieved.
-
Weigh the sieve and calculate the mass of the retained material.
-
Express the result as a percentage of the original sample weight.
Particle Size Analysis
This protocol determines the particle size distribution of the active ingredient in the formulation.
Materials:
-
Agrochemical formulation
-
This compound
-
Deionized water or an appropriate dispersant medium
-
Laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Bettersizer)[11][12]
-
Ultrasonic bath/probe
Procedure:
-
Prepare a dilute suspension of the formulation in deionized water. The concentration should be optimized for the specific instrument being used.
-
If necessary, sonicate the suspension for a short period to break up any loose agglomerates.
-
Introduce the sample into the laser diffraction instrument.
-
Measure the particle size distribution. The instrument software will typically provide values for D10, D50 (median particle size), and D90.[11]
-
Repeat the measurement to ensure reproducibility.
Conclusion
This compound is a highly effective dispersant for use in a variety of agrochemical formulations. Its ability to provide both electrostatic and steric stabilization leads to robust formulations with excellent suspensibility and handling characteristics. The experimental protocols outlined in this document provide a framework for the systematic evaluation of its performance, enabling formulators to optimize their products for maximum efficacy and stability.
References
- 1. Naphthalene - Wikipedia [en.wikipedia.org]
- 2. lema.com.mx [lema.com.mx]
- 3. alphachem.biz [alphachem.biz]
- 4. lignincorp.com [lignincorp.com]
- 5. Naphthalene-based dispersing levelling agent dispersing agent NNO, MF [jufuchemtech.com]
- 6. lignincorp.com [lignincorp.com]
- 7. vanderbiltminerals.com [vanderbiltminerals.com]
- 8. Agro Chemicals,Adjuvants,Wetting Agents,Dispersants,emulsifiers,solvents [spectrumchemicals.net]
- 9. scribd.com [scribd.com]
- 10. MT 15 - Suspensibility of wettable powders in water [cipac.org]
- 11. bettersizeinstruments.com [bettersizeinstruments.com]
- 12. norlab.com [norlab.com]
Application Notes and Protocols: Preparation of a Standard Solution of Potassium Naphthalene-1-sulphonate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a standard solution of potassium naphthalene-1-sulphonate. Standard solutions are critical for a variety of analytical techniques, ensuring accuracy and reproducibility in experimental results.
Quantitative Data Summary
A clear understanding of the quantitative parameters of this compound is essential for the accurate preparation of a standard solution. The table below summarizes the key data.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₇KO₃S | [1] |
| Molar Mass | 246.33 g/mol | [1] |
| Appearance | White to light brown powder | [2] |
| Solubility in Water | Highly soluble | [2] |
Experimental Protocol: Preparation of a 0.1 M Standard Solution
This protocol outlines the steps to prepare 100 mL of a 0.1 M standard solution of this compound.
Materials and Equipment:
-
This compound (solid)
-
Deionized or distilled water
-
Analytical balance
-
100 mL volumetric flask (Class A)
-
Beaker (50 mL or 100 mL)
-
Glass stirring rod
-
Spatula
-
Weighing paper or boat
-
Wash bottle with deionized or distilled water
-
Funnel
-
Pipette (optional, for final volume adjustment)
Procedure:
-
Calculate the required mass of this compound:
-
To prepare 100 mL (0.1 L) of a 0.1 M solution, the required mass is calculated as follows:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molar Mass ( g/mol )
-
Mass (g) = 0.1 mol/L x 0.1 L x 246.33 g/mol = 2.4633 g
-
-
-
Weigh the this compound:
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh out approximately 2.4633 g of this compound into the weighing boat. Record the exact mass.
-
-
Dissolve the solid:
-
Transfer the solution to a volumetric flask:
-
Carefully pour the dissolved solution through a funnel into a 100 mL volumetric flask.
-
Rinse the beaker, stirring rod, and funnel several times with small amounts of deionized water, transferring the rinsings into the volumetric flask to ensure all the solute is transferred.[3]
-
-
Bring the solution to the final volume:
-
Add deionized water to the volumetric flask until the bottom of the meniscus is level with the calibration mark. A pipette can be used for the final drops to avoid overshooting the mark.[3]
-
-
Homogenize the solution:
-
Stopper the volumetric flask and invert it several times (at least 10-15 times) to ensure the solution is thoroughly mixed and the concentration is uniform.[3]
-
-
Label the solution:
-
Label the flask with the name of the solution (this compound Standard Solution), the exact concentration (calculated using the actual mass weighed), the preparation date, and the name of the preparer.
-
Visual Representation of the Experimental Workflow
The following diagram illustrates the key steps in the preparation of the standard solution.
References
Application Notes and Protocols for Potassium Naphthalene-1-Sulphonate as an Electrolyte Additive in Electrochemical Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of potassium naphthalene-1-sulphonate as an electrolyte additive in electrochemical research, particularly in the context of battery technology. The protocols detailed below are based on established electrochemical methodologies and findings from related naphthalene-based additives.
Introduction
This compound is a naphthalene-derivative salt that has been investigated as a functional additive in non-aqueous electrolytes for alkali-metal batteries. The rationale for its use lies in the electrochemical properties of the naphthalene moiety, which can participate in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface. A well-formed SEI is crucial for preventing continuous electrolyte decomposition, suppressing dendrite growth, and ultimately enhancing the cycle life and safety of batteries. The sulfonate group improves the salt's solubility in polar organic solvents commonly used in battery electrolytes.
Mechanism of Action
The proposed mechanism for this compound as an electrolyte additive primarily involves its electrochemical reduction at the anode surface during the initial formation cycles. The naphthalene-1-sulphonate anion is reduced at a potential higher than the reduction potential of the bulk electrolyte solvents. This preferential reduction leads to the formation of a robust and stable SEI layer incorporating components derived from the additive.
The presence of potassium ions (K⁺) can also contribute to a more stable SEI. In lithium-ion batteries, for instance, K⁺ ions can form an electrostatic shield on the anode surface, which helps to mitigate the formation of lithium dendrites.
A simplified workflow for the proposed action of this compound is illustrated below.
Caption: Proposed mechanism of this compound.
Quantitative Data
Direct quantitative performance data for this compound is limited in publicly available literature. However, studies on analogous naphthalene-based additives, such as 1,8-naphthosultone, demonstrate the potential benefits of this class of compounds. The following table summarizes representative data from a study using 1,8-naphthosultone as an additive in a high-voltage Li-ion battery, which can be used as a benchmark for expected performance improvements.
| Electrolyte Composition | Initial Discharge Capacity (mAh/g) | Capacity Retention after 200 Cycles (%) | Average Coulombic Efficiency (%) |
| Baseline (1.0 M LiPF6 in EC/EMC) | 185.4 | 62% | 99.5% |
| Baseline + 0.05 M 1,8-Naphthosultone | 184.9 | 77% | 99.8% |
Note: Data is illustrative and based on a related compound (1,8-naphthosultone) to indicate potential performance enhancements.
Experimental Protocols
Preparation of Electrolyte with this compound Additive
This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of this compound. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.
Materials:
-
Battery-grade ethylene carbonate (EC)
-
Battery-grade dimethyl carbonate (DMC)
-
Lithium hexafluorophosphate (LiPF₆)
-
This compound (purity > 98%)
-
Anhydrous solvents for rinsing (e.g., diethyl carbonate)
-
Magnetic stirrer and stir bars
-
Precision balance (±0.1 mg)
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation: Prepare the electrolyte solvent by mixing EC and DMC in a 1:1 (v/v) ratio. Stir the mixture for at least 4 hours to ensure homogeneity.
-
Salt Dissolution: Slowly add LiPF₆ to the EC/DMC solvent mixture to achieve a final concentration of 1.0 M. Stir until the salt is completely dissolved. This is the baseline electrolyte.
-
Additive Incorporation:
-
Weigh the required amount of this compound to achieve the desired concentration (e.g., 0.05 M).
-
Add the weighed additive to the baseline electrolyte.
-
Stir the final mixture for at least 12 hours at room temperature to ensure complete dissolution and homogeneity of the additive.
-
-
Storage: Store the prepared electrolyte in a sealed container in the glovebox. It is recommended to use the electrolyte within one week of preparation.
A flowchart for the electrolyte preparation is provided below.
Caption: Electrolyte preparation workflow.
Electrochemical Characterization Protocol: Cyclic Voltammetry
Cyclic voltammetry (CV) is used to investigate the electrochemical reduction and oxidation of the electrolyte containing the additive and to determine the potential at which the SEI formation occurs.
Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (e.g., Swagelok-type)
-
Working electrode (e.g., graphite-coated copper foil)
-
Reference electrode (e.g., lithium metal)
-
Counter electrode (e.g., lithium metal)
-
Electrolyte with and without the additive
Procedure:
-
Cell Assembly: Assemble the three-electrode cell inside an argon-filled glovebox using the prepared electrodes and electrolyte.
-
CV Measurement:
-
Connect the cell to the potentiostat.
-
Set the potential window to scan from the open-circuit voltage (OCV) down to 0.01 V and then up to 3.0 V vs. Li/Li⁺.
-
Set the scan rate to a slow value, for example, 0.1 mV/s, to resolve the electrochemical processes.
-
Perform at least three initial cycles to observe the formation and stabilization of the SEI.
-
-
Data Analysis:
-
Plot the current response as a function of the applied potential.
-
Identify the reduction peaks in the first cathodic scan, which correspond to the decomposition of the electrolyte components and the formation of the SEI.
-
Compare the CV profiles of the electrolyte with and without the this compound additive. A new reduction peak at a potential higher than that of the bulk electrolyte reduction would indicate the preferential decomposition of the additive.
-
Battery Performance Testing Protocol: Galvanostatic Cycling
Galvanostatic cycling is performed to evaluate the long-term cycling performance of a battery cell, including its capacity retention and coulombic efficiency.
Equipment:
-
Battery cycler
-
Coin cells (e.g., CR2032)
-
Anode (e.g., graphite)
-
Cathode (e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂)
-
Separator (e.g., Celgard 2400)
-
Electrolyte with and without the additive
Procedure:
-
Cell Assembly: Assemble coin cells in an argon-filled glovebox.
-
Formation Cycles:
-
Perform two to three formation cycles at a low C-rate (e.g., C/20; where 1C corresponds to a full charge/discharge in one hour).
-
The voltage window should be set according to the electrode materials (e.g., 3.0 V to 4.3 V for the specified cathode).
-
-
Long-Term Cycling:
-
Cycle the cells at a higher C-rate (e.g., C/2 or 1C) for an extended number of cycles (e.g., 200 cycles).
-
Record the charge and discharge capacity for each cycle.
-
-
Data Analysis:
-
Calculate the coulombic efficiency for each cycle (Discharge Capacity / Charge Capacity) x 100%.
-
Calculate the capacity retention as a percentage of the initial discharge capacity.
-
Plot the discharge capacity and coulombic efficiency versus the cycle number to compare the performance of cells with and without the additive.
-
Safety and Handling
-
This compound is a chemical and should be handled with appropriate personal protective equipment (PPE), including safety glasses and gloves.
-
The electrolyte solvents (EC, DMC) are flammable and should be handled in a well-ventilated area, away from ignition sources.
-
LiPF₆ is highly sensitive to moisture and can release corrosive HF gas upon contact with water. All handling must be done in an inert atmosphere glovebox.
-
Follow all institutional safety guidelines for handling chemicals and assembling battery cells.
Application Notes and Protocols for Potassium Naphthalene-1-Sulphonate as a Leveling Agent in Textile Dyeing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Naphthalene sulfonates are a class of anionic surfactants widely utilized in the textile industry as dispersing and leveling agents.[1][2] These agents are critical for achieving uniform and consistent coloration, particularly with dyes that have a high affinity for fibers and tend to cause unlevel dyeing.[3][4] While sodium salts, especially condensates with formaldehyde (SNF), are commonly cited, potassium naphthalene-1-sulphonate functions via the same anionic mechanism and is applicable in similar dyeing processes.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound as a leveling agent in textile dyeing processes.
Mechanism of Action
The primary function of a leveling agent is to ensure a uniform distribution of dye throughout the textile substrate.[7] this compound achieves this through two main mechanisms:
-
Dye Dispersal: In the dye bath, it surrounds individual dye particles, imparting a negative charge that causes them to repel each other. This prevents the aggregation or clumping of dye molecules, ensuring the dye remains as a fine, stable dispersion in the water.[5][7]
-
Controlled Dye Uptake (Retardation): The leveling agent temporarily forms an association with the dye molecules. This action reduces the initial rate at which the dye exhausts onto the fiber, a critical factor in preventing patchy or rapid dyeing. As the temperature of the dye bath increases, this association gradually breaks down, allowing for a slow, controlled, and even uptake of the dye by the textile material.[3] It also promotes the migration of dye from areas of high concentration to areas of low concentration on the fiber surface.[3]
Caption: Mechanism of action for naphthalene sulfonate leveling agents.
Application Notes
-
Applicable Dye Classes: Primarily used with disperse dyes for synthetic fibers and with acid or metal-complex dyes for protein and polyamide fibers.[3][5]
-
Suitable Fibers: Effective for dyeing polyester, nylon, acetate, wool, and silk.[3][4][5]
-
Stability: Naphthalene sulfonates are stable across a wide pH range (typically 2-12) and at the high temperatures (above 100°C) required for dyeing synthetic fibers like polyester.[1]
-
Concentration: The optimal concentration of the leveling agent depends on the dye, fiber type, and dyeing equipment. It is crucial to conduct preliminary trials to determine the ideal amount. Insufficient amounts may not provide adequate leveling, while excessive amounts can lead to a reduction in the final color yield.[3][4]
-
Compatibility: Can be used in conjunction with other anionic or nonionic dyeing auxiliaries.[1]
Quantitative Data Summary
The following tables summarize typical concentration ranges and process parameters derived from literature on naphthalene sulfonate-based leveling agents.
Table 1: Typical Concentration Ranges in the Dye Bath
| Component | Concentration Range | Reference |
| Leveling Agent | 0.5 - 2.0 g/L | [3][5] |
| Dye | 0.5 - 2.0 g/L (or % o.w.f.) | [3][4] |
| pH Adjusting Agent (e.g., Acetic Acid) | To achieve target pH (e.g., 4.5) | [8] |
| Other Auxiliaries (e.g., Dispersant) | 1.0 - 2.0% o.w.f. | [8] |
| *o.w.f. = on the weight of fabric |
Table 2: Typical High-Temperature Dyeing Protocol for Polyester with Disperse Dyes
| Parameter | Value | Reference |
| Material-to-Liquor Ratio (MLR) | 1:20 | [9] |
| Initial Temperature | 40 - 60°C | [9] |
| Rate of Temperature Rise | 1 - 2°C / minute | [9] |
| Final Dyeing Temperature | 120 - 130°C | [5][8] |
| Dyeing Time at Final Temperature | 45 - 60 minutes | [8][9] |
| Cooling Rate | 2°C / minute | [9] |
| Post-Treatment | Reduction clearing (e.g., 2 g/L Sodium Hydrosulphite, 2 g/L NaOH at 80°C for 20 min) | [3][9] |
Experimental Protocols
Protocol 1: High-Temperature Dyeing of Polyester Fabric
This protocol describes a standard laboratory procedure for dyeing polyester fabric with a disperse dye using this compound as the leveling agent.
Materials and Equipment:
-
Polyester fabric samples
-
Disperse dye (e.g., C.I. Disperse Blue 79)
-
This compound (leveling agent)
-
Acetic acid (for pH adjustment)
-
Sodium hydrosulphite and sodium hydroxide (for reduction clearing)
-
Laboratory-scale high-temperature dyeing machine
-
Beakers, graduated cylinders, and a pH meter
-
Spectrophotometer (for color measurement)
Procedure:
-
Prepare the Dye Bath:
-
Set the material-to-liquor ratio (e.g., 1:20). For a 5-gram fabric sample, this requires a 100 mL total volume.
-
Add the required amount of this compound (e.g., 1.0 g/L, which is 0.1 g for 100 mL).
-
Add the pre-dispersed dye stock solution (e.g., 1.0% on the weight of fabric, which is 0.05 g for a 5 g sample).
-
Adjust the pH of the dye bath to 4.5 using acetic acid.
-
Add deionized water to reach the final volume.
-
-
Dyeing Process:
-
Rinsing and Reduction Clearing:
-
Remove the fabric from the dye bath and rinse with hot and then cold water.
-
Prepare a reduction clearing bath containing 2 g/L sodium hydrosulphite and 2 g/L sodium hydroxide.
-
Treat the dyed fabric in this bath at 80°C for 20 minutes to remove unfixed surface dye.[9]
-
Rinse the fabric thoroughly with water and allow it to air dry.
-
Caption: Experimental workflow for high-temperature polyester dyeing.
Protocol 2: Evaluation of Leveling Performance (Strike Test)
This protocol is used to quantify the retarding effect of the leveling agent by measuring the initial dye uptake, known as the "strike."[3]
Procedure:
-
Prepare two identical dye baths as described in Protocol 1: one with the leveling agent and one without (control).
-
Prepare two small fabric samples (e.g., 2x2 cm) and two larger samples (e.g., 10x10 cm) for each bath.[3]
-
Begin the dyeing process simultaneously for both baths.
-
Once the temperature reaches 80°C, remove one small sample from each bath after exactly one minute.[3]
-
Continue the full dyeing process for the larger samples for one hour.[3]
-
After dyeing, rinsing, and drying all samples, measure the color reflectance (or K/S value) of the "1-minute" sample and the "1-hour" sample for both the control and the test dyeing using a spectrophotometer.
-
Calculate the Strike (S) percentage for both conditions using the formula:
-
S (%) = (K/S of 1-minute sample / K/S of 1-hour sample) x 100
-
-
Interpretation: A lower strike percentage in the presence of the leveling agent indicates a more effective retarding action, which contributes to better leveling.[3]
References
- 1. NAPHTHALENE SULFONATE - Ataman Kimya [atamanchemicals.com]
- 2. echemi.com [echemi.com]
- 3. Leveling agents: chemistry and performance [textiletoday.com.bd]
- 4. Leveling agents chemistry and Performance | PDF [slideshare.net]
- 5. Sodium Naphthalene Formaldehyde Sulfonate is used as a textile dye dispersant – GREEN AGROCHEM [greenagrochem.com]
- 6. Textile Dyeing Leveling Agent China Manufacturers Suppliers Factory Exporter [aydoublecircle.com]
- 7. chinalignin.com [chinalignin.com]
- 8. US4341526A - Levelling agent and process of levelling for the disperse dyeing of hydrophobic materials - Google Patents [patents.google.com]
- 9. skychemi.com [skychemi.com]
Troubleshooting & Optimization
improving the solubility of potassium naphthalene-1-sulphonate in non-polar solvents
Welcome to the technical support center for improving the solubility of potassium naphthalene-1-sulphonate in non-polar solvents. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in non-polar solvents?
This compound is an ionic salt. The potassium cation (K⁺) and the naphthalene-1-sulphonate anion (C₁₀H₇SO₃⁻) are held together by strong electrostatic forces. Non-polar solvents, such as hexane or toluene, have low dielectric constants and cannot effectively solvate these ions to overcome the lattice energy of the salt, leading to poor solubility. In contrast, polar solvents like water can readily solvate the ions, leading to high solubility.[1][2]
Q2: What are the most common strategies to improve the solubility of this compound in non-polar solvents?
The two primary methods for increasing the solubility of ionic salts like this compound in non-polar media are the use of crown ethers and phase transfer catalysts.[3][4][5][6] A third, less common, approach involves modifying the counter-ion from potassium to a more lipophilic cation.[7][8][9]
Q3: How do crown ethers work to dissolve potassium salts in non-polar solvents?
Crown ethers are cyclic polyethers that can selectively bind specific metal cations within their central cavity.[3][4][10] For potassium ions, 18-crown-6 ether is particularly effective due to the compatibility of the ion size with the cavity of the crown ether.[3][4][11] The exterior of the crown ether is non-polar, which allows the entire complex (the crown ether enclosing the potassium ion) to become soluble in non-polar solvents.[10][12] This process effectively "disguises" the charge of the potassium ion, allowing the salt to dissolve.
Q4: What are phase transfer catalysts and how do they aid solubility?
Phase transfer catalysts (PTCs) are substances that facilitate the migration of a reactant from one phase into another where the reaction can occur.[5][6] Typically, these are quaternary ammonium or phosphonium salts with long alkyl chains.[6] The lipophilic cation of the PTC can pair with the naphthalene-1-sulphonate anion, creating an ion pair that is soluble in the non-polar organic phase.[13] This allows the anion to be transported into the non-polar solvent to react.
Q5: Can changing the cation from potassium to something else improve solubility?
Yes, replacing the potassium cation with a larger, more organic-soluble (lipophilic) cation can improve solubility in non-polar solvents. For instance, creating an ionic liquid by pairing the naphthalene-1-sulphonate anion with a cation like imidazolium, pyrrolidinium, or pyridinium can significantly enhance solubility in organic media.[7][8]
Troubleshooting Guide
This guide is designed to help you troubleshoot common issues when attempting to dissolve this compound in non-polar solvents.
Caption: Troubleshooting workflow for dissolving this compound.
| Issue | Possible Cause | Troubleshooting Steps |
| Compound remains a solid precipitate | The solvent is not capable of solvating the ionic salt. | 1. Confirm the solvent is of high purity and anhydrous, as water can affect solubility. 2. Introduce a solubilizing agent such as a crown ether (e.g., 18-crown-6) or a phase transfer catalyst.[3][5] |
| Only partial dissolution is achieved | The concentration of the solubilizing agent is insufficient, or the conditions are not optimal. | 1. Increase the molar ratio of the crown ether or phase transfer catalyst to the potassium salt. 2. Gently warm the mixture (check for thermal stability of all components). 3. Ensure vigorous stirring to facilitate the interaction between the salt and the solubilizing agent. |
| The solution is cloudy or forms an emulsion | This can occur with phase transfer catalysts if a small amount of an aqueous phase is present. | 1. Ensure all components and the solvent are completely dry. 2. Consider using a different phase transfer catalyst or switching to the crown ether method. |
| The reaction in the non-polar solvent does not proceed as expected | The naphthalene-1-sulphonate anion may not be sufficiently "bare" or reactive in the solution. | The use of a crown ether can enhance the reactivity of the anion by strongly solvating the potassium cation, leaving the anion more available for reaction.[4] |
Experimental Protocols
Protocol 1: Solubilization using 18-Crown-6 Ether
This protocol describes the steps to dissolve this compound in a non-polar solvent like toluene using 18-crown-6 ether.
Materials:
-
This compound
-
18-crown-6 ether
-
Toluene (anhydrous)
-
Magnetic stirrer and stir bar
-
Glass vial or flask
Procedure:
-
Preparation: In a clean, dry glass vial, add the desired amount of this compound.
-
Addition of Crown Ether: Add 1.0 to 1.2 molar equivalents of 18-crown-6 ether relative to the this compound.
-
Solvent Addition: Add the desired volume of anhydrous toluene to the vial.
-
Dissolution: Place the vial on a magnetic stirrer and stir the mixture at room temperature. Dissolution should occur over a period of a few minutes to an hour, depending on the concentration. Gentle warming can be applied if necessary, but should be done with caution.
-
Observation: The resulting solution should be clear and homogeneous.
Caption: Mechanism of solubilization of potassium salt by a crown ether.
Data Summary
| Method | Principle of Action | Typical Agents | Advantages | Considerations |
| Crown Ethers | Encapsulation of the potassium cation to create a lipophilic complex.[3][4] | 18-crown-6, Dibenzo-18-crown-6 | High efficiency for potassium salts, can lead to highly reactive "bare" anions.[4][14] | Cost and toxicity of crown ethers can be a concern.[5] Stoichiometric amounts are often required. |
| Phase Transfer Catalysis (PTC) | Formation of a lipophilic ion pair between the catalyst's cation and the sulphonate anion.[5][13] | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride (TEBA) | Catalytic amounts are often sufficient, generally less expensive than crown ethers.[6] | Can sometimes lead to emulsions if water is present. The catalyst can sometimes interfere with subsequent reactions. |
| Cation Exchange | Replacement of K⁺ with a larger, more organic-soluble cation to form an ionic liquid.[7][8] | Imidazolium, Pyrrolidinium, or Pyridinium salts | Can dramatically alter physical properties, including melting point and solubility.[7] | Requires an additional chemical synthesis step to prepare the new salt. |
References
- 1. scribd.com [scribd.com]
- 2. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. alfachemic.com [alfachemic.com]
- 7. Design and Characterization of Naphthalene Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Design and Characterization of Naphthalene Ionic Liquids [frontiersin.org]
- 9. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Solvent Extraction Using Crown Ethers: Selective Recovery of Potassium from K-feldspar Leaching Solution [diva-portal.org]
- 12. iajpr.com [iajpr.com]
- 13. mdpi.com [mdpi.com]
- 14. GT Digital Repository [repository.gatech.edu]
preventing precipitation of potassium naphthalene-1-sulphonate in buffered solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with potassium naphthalene-1-sulphonate in buffered solutions. Our aim is to help you prevent precipitation and ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in buffered solutions?
This compound is the potassium salt of naphthalene-1-sulfonic acid. Its sulfonate group makes it highly water-soluble.[1][2] In research and pharmaceutical development, it can be used as a counterion for basic drugs to form salts with improved properties or as a component in various formulations. Buffered solutions are used to maintain a stable pH, which is often critical for the stability and solubility of the compounds being studied.
Q2: I observed precipitation after adding this compound to my buffer. What are the common causes?
Precipitation of this compound in a buffered solution can be triggered by several factors:
-
Exceeding Solubility Limit: The concentration of the salt may be higher than its solubility in the specific buffer system at the experimental temperature.
-
"Salting Out" Effect: High concentrations of other salts in your buffer (high ionic strength) can decrease the solubility of this compound.
-
Common Ion Effect: If the buffer contains a high concentration of potassium ions, it can suppress the dissolution of this compound.
-
pH Effects: While generally stable across a wide pH range, extreme pH values can potentially influence the interactions of the naphthalene sulfonate anion in complex mixtures, although it is a salt of a strong acid.[3]
-
Temperature: A decrease in temperature will generally decrease the solubility of the salt, potentially causing it to precipitate.
-
Presence of Organic Co-solvents: The addition of organic solvents can significantly alter the polarity of the solution and may decrease the solubility of the salt.
Q3: How does temperature affect the solubility of this compound?
Generally, the solubility of this compound in aqueous solutions increases with temperature. If you are preparing a saturated or near-saturated solution at room temperature and then store it at a lower temperature (e.g., in a refrigerator), precipitation is likely to occur. Conversely, gently warming the solution can help dissolve the precipitate.
Q4: Can the type of buffer I use influence the precipitation?
Yes, the composition of the buffer is critical. Buffers with high salt concentrations can lead to "salting out." It is advisable to use a buffer with the lowest possible ionic strength that still provides adequate buffering capacity for your experiment.
Q5: Is this compound stable at a wide range of pH?
Naphthalene sulfonates are known to be resistant to acids and alkalis and are stable over a wide pH range (typically pH 2-12).[3] However, the overall composition of your buffered solution, including other components, might be affected by pH changes, which could indirectly lead to precipitation.
Troubleshooting Guide
Issue: Unexpected Precipitation of this compound
This guide will walk you through a systematic approach to identify and resolve the cause of precipitation.
Step 1: Initial Checks and Observations
-
Visual Inspection: Note the appearance of the precipitate (e.g., crystalline, amorphous).
-
Review Your Protocol: Double-check all calculations, concentrations, and the order of addition of reagents. Simple human error is a common source of issues.[4]
-
Record Experimental Conditions: Note the temperature, pH of the buffer, and the lot numbers of all chemicals used.
Step 2: Isolate the Cause
To effectively troubleshoot, change only one variable at a time.[5]
-
Hypothesis 1: Concentration is too high.
-
Test: Prepare a dilution of your current solution with the same buffer. If the precipitate dissolves, you have likely exceeded the solubility limit.
-
-
Hypothesis 2: Temperature is too low.
-
Test: Gently warm the solution. If the precipitate dissolves and reappears upon cooling, the issue is temperature-related.
-
-
Hypothesis 3: Buffer composition is the problem (Ionic Strength or Common Ion Effect).
-
Test: Prepare the same concentration of this compound in deionized water. If no precipitate forms, your buffer is the likely cause. Try preparing your solution in a buffer with a lower ionic strength.
-
-
Hypothesis 4: pH is a contributing factor.
-
Test: Prepare solutions in buffers of slightly different pH values around your target pH to see if this affects precipitation.
-
Step 3: Corrective Actions
Based on your findings, implement the following solutions:
| Identified Cause | Corrective Action |
| Concentration Above Solubility Limit | Decrease the concentration of this compound. |
| Low Temperature | Maintain a constant and, if necessary, slightly elevated temperature during your experiment. |
| High Ionic Strength of Buffer | Use a buffer with a lower salt concentration. |
| Common Ion Effect | If possible, choose a buffer that does not contain potassium ions. |
| Organic Solvent Addition | If an organic co-solvent is necessary, determine the maximum tolerable percentage before precipitation occurs. |
Data Presentation: Expected Solubility Trends
Table 1: Expected Effect of Temperature on Solubility
| Temperature | Expected Solubility of this compound |
| Low (e.g., 4°C) | Lower |
| Room Temperature (e.g., 25°C) | Baseline |
| Elevated (e.g., 40°C) | Higher |
Table 2: Expected Effect of Buffer Ionic Strength on Solubility
| Buffer Ionic Strength | Expected Solubility of this compound |
| Low | Higher |
| Medium | Baseline |
| High | Lower (due to "salting out") |
Table 3: Expected Effect of Organic Co-solvent on Solubility
| % Organic Co-solvent (e.g., Acetonitrile) | Expected Solubility of this compound |
| 0% | Highest |
| Low % | Moderate |
| High % | Lowest (potential for precipitation) |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility by Nephelometry
This method is a high-throughput approach to estimate the solubility of a compound in a buffered solution.
1. Materials and Equipment:
- This compound
- DMSO (Dimethyl sulfoxide)
- Buffered solution of interest (e.g., phosphate-buffered saline, PBS)
- 96-well microtiter plates
- Nephelometer (for measuring light scattering)
- Multichannel pipettes
2. Procedure:
- Prepare a Stock Solution: Dissolve this compound in DMSO to create a concentrated stock solution (e.g., 10 mM).
- Plate Setup: Dispense a small volume (e.g., 5 µL) of the DMSO stock solution into the wells of a microtiter plate.
- Add Buffer: Add the buffered solution to each well to achieve a range of final concentrations.
- Mix and Incubate: Mix the contents thoroughly and incubate the plate at a controlled temperature for a set period (e.g., 2 hours).
- Measure Light Scattering: Use a nephelometer to measure the turbidity in each well. An increase in light scattering indicates the presence of undissolved particles. The concentration at which significant light scattering is first observed is an estimation of the kinetic solubility.
Protocol 2: Shake-Flask Method for Thermodynamic Solubility
This is a more traditional and accurate method for determining the equilibrium solubility.
1. Materials and Equipment:
- This compound (solid)
- Buffered solution of interest
- Glass vials with screw caps
- Orbital shaker or rotator
- Filtration apparatus (e.g., syringe filters with a low-binding membrane)
- Analytical instrument for quantification (e.g., UV-Vis spectrophotometer or HPLC)
2. Procedure:
- Add Excess Solid: Add an excess amount of solid this compound to a vial containing a known volume of the buffered solution.
- Equilibrate: Tightly cap the vial and place it on a shaker at a constant temperature. Allow the solution to equilibrate for an extended period (typically 24-48 hours) to ensure saturation.
- Separate Solid and Liquid: After equilibration, allow the solution to stand so that the excess solid can settle. Carefully withdraw a sample of the supernatant and filter it to remove any remaining undissolved particles.
- Quantify: Analyze the concentration of this compound in the clear filtrate using a suitable analytical method that has been calibrated with standards of known concentrations. This concentration represents the thermodynamic solubility.
Visualizations
Caption: Troubleshooting workflow for addressing precipitation.
Caption: Experimental workflows for solubility determination.
References
optimizing the concentration of potassium naphthalene-1-sulphonate for micelle formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of potassium naphthalene-1-sulphonate for micelle formation. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative data to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Critical Micelle Concentration (CMC) and why is it important for this compound?
A1: The Critical Micelle Concentration (CMC) is the specific concentration of a surfactant, such as this compound, above which surfactant molecules spontaneously self-assemble into micelles.[1][2] Below the CMC, the surfactant molecules exist primarily as individual monomers in the solution and at the air-water interface.[3] Understanding the CMC is crucial as it marks the point where properties of the solution, like surface tension, conductivity, and solubilization capacity, change significantly.[4] For drug development, operating above the CMC is often essential for encapsulating hydrophobic drugs within the micellar core.[5]
Q2: What is a typical CMC value for this compound?
Q3: How do temperature and electrolytes affect the CMC of this compound?
A3: For ionic surfactants like this compound, the CMC typically exhibits a U-shaped dependence on temperature, decreasing to a minimum before increasing again.[6][9] The addition of electrolytes, such as salts, generally decreases the CMC.[10] This is because the ions from the electrolyte can shield the electrostatic repulsion between the charged head groups of the surfactant molecules, promoting micelle formation at a lower concentration.[11]
Q4: Which experimental method is best for determining the CMC of this compound?
A4: Several methods can be used to determine the CMC, each with its advantages. For an ionic surfactant like this compound, both surface tensiometry and conductometry are highly suitable.[12]
-
Surface Tensiometry: This is a direct method that measures the surface tension of the solution as a function of surfactant concentration. The CMC is identified as the point where the surface tension plateaus.
-
Conductometry: This method is effective for ionic surfactants because it measures the change in the solution's electrical conductivity. A distinct break in the plot of conductivity versus concentration indicates the CMC.[4][12]
-
Fluorescence Spectroscopy: This technique uses a fluorescent probe that partitions into the hydrophobic micellar core. A significant change in the fluorescence signal corresponds to the onset of micelle formation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or non-reproducible CMC values | Impurities in the this compound or solvent. | Use high-purity grade surfactant and freshly prepared, high-purity solvent (e.g., deionized water). Filter solutions if necessary. |
| Temperature fluctuations during the experiment. | Use a thermostatically controlled water bath or measurement cell to maintain a constant temperature throughout the experiment.[9] | |
| Inaccurate concentration of solutions. | Prepare a stock solution with high accuracy and perform serial dilutions carefully using calibrated pipettes. | |
| No clear inflection point in the data plot (e.g., surface tension vs. concentration) | The concentration range tested is too narrow or completely above/below the CMC. | Perform a preliminary broad-range experiment to estimate the approximate CMC, then conduct a more detailed experiment with a narrower concentration range around the estimated CMC. |
| For tensiometry, contamination of the probe (Wilhelmy plate or Du Noüy ring). | Thoroughly clean the probe between each measurement, typically by flaming for a platinum ring or rinsing with a suitable solvent and water. For cationic surfactants that strongly adsorb, a disposable paper plate might be an alternative.[13] | |
| Precipitation of the surfactant at higher concentrations | The concentration exceeds the solubility limit of the surfactant at the experimental temperature (Krafft temperature). | Ensure the experimental temperature is above the Krafft temperature of this compound. The Krafft point can be influenced by the presence of salts.[14] |
| Unexpectedly high or low CMC value | Presence of unaccounted-for electrolytes or organic contaminants. | Analyze the composition of your solvent and any additives. Even small amounts of salts can significantly lower the CMC.[10] |
| The pH of the solution is affecting the surfactant's head group ionization. | Buffer the solution to a constant pH if you suspect pH-dependent effects, although this is less common for strong electrolytes like sulfonates. |
Illustrative Data on Naphthalene Sulphonate Surfactants
Since specific CMC data for this compound is sparse, the following table presents data for related sodium alkylnaphthalene sulphonate compounds to illustrate the impact of molecular structure and other factors. This data should be used as a reference to understand general trends, not as a direct substitute for experimentally determining the CMC of your specific compound.
| Surfactant | Counter-ion | Alkyl Chain Length | Temperature (°C) | CMC (mmol/L) | Reference |
| Sodium 1-hexadecylnaphthalene-4-sulfonate | Sodium | C16 | Not Specified | Value not provided, but trend shows decreasing CMC with increasing alkyl chain length | [7] |
| Sodium 1-dodecylnaphthalene-4-sulfonate | Sodium | C12 | Not Specified | Value not provided, but trend shows decreasing CMC with increasing alkyl chain length | [7] |
| Sodium 1-octylnaphthalene-4-sulfonate | Sodium | C8 | Not Specified | Value not provided, but trend shows decreasing CMC with increasing alkyl chain length | [7] |
| Sodium octylnaphthalene sulfonate | Sodium | C8 | 30 | 2.36 | [8] |
Experimental Protocol: CMC Determination by Surface Tensiometry
This protocol outlines the determination of the Critical Micelle Concentration (CMC) of this compound using the Du Noüy ring or Wilhelmy plate method.
1. Materials and Equipment:
-
High-purity this compound
-
High-purity deionized water (or other solvent/buffer)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Tensiometer (with Du Noüy ring or Wilhelmy plate)
-
Thermostatically controlled water bath or sample chamber
-
Glassware (beakers, etc.)
2. Procedure:
-
Solution Preparation:
-
Prepare a concentrated stock solution of this compound in the desired solvent. For example, a 100 mM solution. Ensure the surfactant is fully dissolved.
-
Prepare a series of dilutions from the stock solution. A logarithmic dilution series is often efficient for covering a wide concentration range to locate the approximate CMC. For example, prepare solutions of 50, 20, 10, 5, 2, 1, 0.5, 0.2, 0.1 mM.
-
-
Tensiometer Setup and Calibration:
-
Set up the tensiometer according to the manufacturer's instructions.
-
Ensure the sample stage is level and the instrument is calibrated.
-
Thoroughly clean the Du Noüy ring or Wilhelmy plate. A common method for a platinum ring is to rinse it with deionized water and then heat it to red-hot in a flame. Allow it to cool completely before use.
-
-
Measurement:
-
Set the temperature of the sample chamber or water bath to the desired experimental temperature.
-
Begin with the most dilute solution to minimize contamination.
-
Place the sample in the tensiometer and allow it to equilibrate to the set temperature.
-
Measure the surface tension. Record at least three independent readings to ensure reproducibility.
-
Clean the probe thoroughly between each different concentration.
-
Repeat the measurement for all the prepared solutions, moving from the lowest to the highest concentration.
-
3. Data Analysis:
-
Plot the measured surface tension (γ) on the y-axis against the logarithm of the concentration (log C) on the x-axis.[15]
-
The resulting plot should show two distinct regions: a region where surface tension decreases linearly with log C, and a region at higher concentrations where the surface tension is relatively constant.[2]
-
The CMC is determined from the intersection of the two lines fitted to these regions.[3]
Visualizations
Caption: Experimental workflow for determining the Critical Micelle Concentration (CMC).
Caption: Logical progression of micelle formation and drug encapsulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 3. biolinscientific.com [biolinscientific.com]
- 4. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Aggregation of sodium 1-(n-alkyl)naphthalene-4-sulfonates in aqueous solution: micellization and microenvironment characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design and Characterization of Naphthalene Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. jsirjournal.com [jsirjournal.com]
- 12. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kruss-scientific.com [kruss-scientific.com]
- 14. researchgate.net [researchgate.net]
- 15. Critical Micelle Concentration - Kibron [kibron.com]
addressing fluorescence quenching issues with potassium naphthalene-1-sulphonate probes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with potassium naphthalene-1-sulphonate and similar fluorescent probes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound is a fluorescent probe. Naphthalene-based probes are widely used in biochemical assays to study molecular interactions, protein conformational changes, and the polarity of microenvironments. Due to their rigid π-electron conjugated systems, they often exhibit high quantum yields and excellent photostability. Their fluorescence is highly sensitive to the polarity of the surrounding environment; for instance, probes like 8-anilino-1-naphthalene sulfonate (ANS) show low fluorescence in polar solvents like water but fluoresce strongly when bound to hydrophobic pockets in proteins.[1]
Q2: What is fluorescence quenching and why is it a problem?
Q3: What are the main mechanisms of fluorescence quenching?
A3: The primary quenching mechanisms are:
-
Dynamic (Collisional) Quenching: Occurs when the excited fluorophore collides with a quencher molecule, returning to the ground state without emitting a photon. This process is dependent on the concentration of the quencher and the temperature/viscosity of the solvent. Dissolved oxygen is a common collisional quencher.[2][6]
-
Static (Contact) Quenching: Involves the formation of a stable, non-fluorescent ground-state complex between the fluorophore and the quencher. This reduces the population of fluorophores available for excitation.[2]
-
Förster Resonance Energy Transfer (FRET): A non-radiative energy transfer from an excited donor fluorophore to a suitable acceptor molecule (which can be another fluorophore or a dark quencher) in close proximity (typically 1-10 nm). The efficiency of FRET is highly dependent on the distance between the donor and acceptor and the spectral overlap between the donor's emission and the acceptor's absorption.
Caption: Primary mechanisms of fluorescence quenching.
Troubleshooting Guide
Problem: My fluorescence signal is weak or absent.
This is a common issue that can stem from several sources. Follow this workflow to diagnose the problem.
Caption: Troubleshooting workflow for low fluorescence signal.
Q4: How do I check for and mitigate the presence of common quenchers?
A4:
-
Dissolved Oxygen: Oxygen is a universal collisional quencher. To mitigate its effect, degas your buffers and solutions by sparging with nitrogen or argon gas, or by using the freeze-pump-thaw method for at least 15 minutes before the experiment.[6]
-
Halide Ions (I⁻, Cl⁻, Br⁻): Ions like iodide are very effective quenchers.[5] If your buffer contains high concentrations of salts like NaCl or KI, consider replacing them with alternatives that do not quench fluorescence, such as potassium phosphate or HEPES.
-
Tryptophan Residues: If you are studying proteins, tryptophan residues near the probe's binding site can cause quenching through photoinduced electron transfer.[4] This is an intrinsic property of the system, but its effect can be characterized using Stern-Volmer analysis.
Q5: My probe's emission wavelength has shifted. What does this mean?
A5: A shift in the emission maximum (a "spectral shift") is often due to a change in the solvent environment. Naphthalene-sulphonate probes are sensitive to polarity.[7][8]
-
Red Shift (to longer wavelengths): Typically indicates the probe has moved to a more polar environment. As solvent polarity increases, the excited state of the fluorophore is stabilized, reducing the energy gap for emission.[9]
-
Blue Shift (to shorter wavelengths): Indicates the probe has moved to a more non-polar or hydrophobic environment, such as binding within a protein's hydrophobic pocket.
Q6: Could photobleaching be the cause of my signal loss?
A6: Yes, photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light. If you observe that the fluorescence intensity decreases over the course of repeated measurements or prolonged illumination, photobleaching is a likely cause. To minimize it:
-
Reduce the intensity of the excitation light using neutral density filters.
-
Decrease the exposure time or the frequency of measurements.
-
Use the narrowest possible excitation slit width that still provides an adequate signal.
-
Incorporate an anti-photobleaching agent into your buffer if compatible with your experiment.
Quantitative Data
Specific quenching constants for this compound are not widely published. However, data from the closely related and structurally similar probe, 8-anilino-1-naphthalene sulfonate (ANS), can provide representative values for understanding quenching effects.
Table 1: Representative Fluorescence Properties of ANS in Different Environments Note: This data is for 8-anilino-1-naphthalene sulfonate (ANS) and serves as an illustrative example.
| Environment/Condition | Emission Max (λₑₘ) | Quantum Yield (Φ) | Dissociation Constant (Kₑ) | Citation(s) |
| Water (Polar) | ~515 nm | Very Low (~0.004) | - | [1] |
| Bound to MurA Protein | 475 nm | High (Not specified) | 40.8 ± 3.3 µM | [1][10][11] |
| Ethylene Glycol (Less Polar) | Varies | Higher than water | - | [12] |
Table 2: Representative Stern-Volmer Quenching Constants (Kₛᵥ) for Naphthalene Derivatives Note: These values are for naphthalene and its derivatives with various quenchers and are for illustrative purposes.
| Fluorophore | Quencher | Solvent | Kₛᵥ (M⁻¹) | Citation(s) |
| Naphthalene | Sodium Iodide (NaI) | Water | ~207 | [5] |
| Naphthalene | Sodium Iodide (NaI) | Water (in β-Cyclodextrin) | Reduced Kₛᵥ | [4] |
| Naphthalene Derivatives | Various (Charge Transfer) | Cyclohexane / Methanol | Varies | [13] |
Experimental Protocols
Protocol 1: General Fluorescence Measurement
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound (e.g., 1-10 mM) in a suitable solvent like deionized water or DMSO. Store protected from light, typically at 4°C or -20°C.
-
Prepare your buffer (e.g., 50 mM potassium phosphate, pH 7.0). Degas the buffer if oxygen quenching is a concern.
-
Prepare your sample (e.g., protein solution) at the desired concentration in the same buffer.
-
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to warm up for at least 20-30 minutes for stabilization.
-
Set the excitation wavelength. For naphthalene derivatives, this is typically in the UV range (e.g., 340-390 nm). An excitation scan may be needed to find the optimal wavelength.
-
Set the emission scan range (e.g., 400-600 nm).
-
Set the excitation and emission slit widths. Start with 5 nm for both and adjust as needed to balance signal intensity and spectral resolution.
-
-
Measurement:
-
Use a clean quartz cuvette.
-
Blank the instrument using the buffer solution.
-
Add your sample (e.g., protein) to the cuvette.
-
Add a small aliquot of the probe stock solution to the cuvette to achieve the final desired concentration (e.g., 10-50 µM). Mix gently by pipetting or inverting the cuvette, avoiding bubble formation.
-
Incubate the mixture in the dark for 5-15 minutes to allow for binding and signal stabilization.
-
Record the emission spectrum. The peak of this spectrum is the emission maximum (λₑₘ).
-
Protocol 2: Characterizing Quenching using a Stern-Volmer Plot
This protocol allows you to determine the type of quenching and calculate the quenching constant.
-
Prepare a Series of Quencher Solutions:
-
Prepare a set of samples, each containing a fixed concentration of your fluorophore (this compound) and your sample of interest (e.g., protein).
-
Add increasing concentrations of a quencher stock solution (e.g., potassium iodide) to each sample. Include a control sample with no quencher.
-
-
Measure Fluorescence:
-
For each sample, measure the fluorescence intensity (F) at the emission maximum determined in Protocol 1.
-
Also, measure the fluorescence intensity of the control sample (F₀) that contains no quencher.
-
-
Data Analysis:
-
Calculate the ratio F₀/F for each quencher concentration [Q].
-
Plot F₀/F on the y-axis versus [Q] on the x-axis. This is the Stern-Volmer plot.
-
Fit the data to the Stern-Volmer equation: F₀/F = 1 + Kₛᵥ[Q]
-
If the plot is linear, the quenching is likely purely dynamic or static. The slope of the line is the Stern-Volmer constant, Kₛᵥ. An upward-curving plot can indicate a combination of static and dynamic quenching.
-
References
- 1. Evaluating and Validating the Fluorescent Probe Methodology for Measuring the Effective Hydrophobicity of Protein, Protein Hydrolyzate, and Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Safe use of naphthalene pest control products - Digital Library of Georgia [dlg.usg.edu]
- 6. Fluorescence of 8-Phenylamino-1-naphthalene-ammonium-sulfonate in solvents of different polarity [publica.fraunhofer.de]
- 7. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 8. Molecular Expressions Microscopy Primer: Fluorescence - Solvent Effects on Fluorescence Emission - Interactive Java Tutorial [micro.magnet.fsu.edu]
- 9. pnas.org [pnas.org]
- 10. pnas.org [pnas.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials [mdpi.com]
- 13. edinst.com [edinst.com]
troubleshooting peak tailing in HPLC analysis of potassium naphthalene-1-sulphonate
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the HPLC analysis of potassium naphthalene-1-sulphonate. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides in a question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My peak for this compound is tailing. What are the common causes?
Peak tailing is a common issue in HPLC that can compromise the accuracy and resolution of your analysis.[1] For an acidic and polar compound like this compound, the primary causes of peak tailing often involve unwanted secondary interactions with the stationary phase and suboptimal mobile phase conditions.
Here are the most frequent culprits:
-
Secondary Silanol Interactions: The most common cause of peak tailing is the interaction of the analyte with residual silanol groups (Si-OH) on the surface of silica-based HPLC columns.[1][2][3][4][5] These acidic silanol groups can create a secondary, stronger retention mechanism for polar analytes, leading to a tailing peak shape.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase plays a critical role in controlling the ionization of both the analyte and the residual silanols on the column.[3][6][7][8] If the pH is not optimized, it can lead to inconsistent interactions and peak tailing.
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, especially when operating outside the recommended pH range.[9][10] This can expose more active silanol sites or create voids in the packing material, both of which contribute to peak tailing.
-
Sample Overload: Injecting too much sample onto the column can saturate the stationary phase, leading to peak distortion, including tailing.[11][12]
-
Extra-Column Effects: Peak tailing can also be caused by issues outside of the column, such as excessive tubing length or diameter between the injector and the detector, or poorly made connections that create dead volume.[3][10]
Issue 2: How can I eliminate peak tailing caused by silanol interactions?
Addressing secondary interactions with residual silanol groups is crucial for achieving symmetrical peaks for polar and ionic compounds.
Here are several effective strategies:
-
Adjust the Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 3 or below) will suppress the ionization of the acidic silanol groups, minimizing their ability to interact with your analyte.[2][13][14]
-
Use a Modern, End-Capped Column: Modern HPLC columns, often referred to as Type B or "base-deactivated," are manufactured with fewer accessible silanol groups and are often "end-capped" to block the remaining ones.[1][13] This significantly reduces the potential for secondary interactions.
-
Add a Competing Base to the Mobile Phase: For some applications, adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can effectively mask the active silanol sites and improve the peak shape of acidic analytes.[1][11] However, be aware that TEA can be difficult to remove from the column.
-
Employ Ion-Pair Chromatography: For ionic compounds like this compound, using an ion-pairing reagent in the mobile phase can improve retention and peak shape.[15][16][17] The ion-pairing reagent forms a neutral complex with the analyte, which then interacts more predictably with the reversed-phase stationary phase.
Issue 3: What is the optimal mobile phase pH for analyzing this compound?
The optimal mobile phase pH will depend on the specific column and other method parameters you are using. However, a general guideline is to adjust the pH to be at least one to two pH units away from the pKa of your analyte to ensure it is in a single ionic state.[8] For this compound, which is a salt of a strong acid, the sulfonate group will be ionized across a wide pH range.
Therefore, the primary consideration for pH adjustment is to control the ionization of the stationary phase. To minimize peak tailing from silanol interactions, a low pH is generally recommended.[2][5][13]
| Mobile Phase pH | Effect on Silanol Groups | Impact on Peak Shape |
| < 3 | Suppressed ionization (Si-OH) | Generally improves peak symmetry by reducing secondary interactions.[2][5][13] |
| 3 - 7 | Partial to full ionization (Si-O-) | Increased potential for secondary interactions and peak tailing.[2][3] |
| > 7 | Fully ionized (Si-O-) | High potential for peak tailing; may also risk column degradation with standard silica columns.[6] |
Experimental Protocols
Protocol 1: General HPLC Method for this compound with Peak Tailing Troubleshooting
This protocol provides a starting point for the analysis and includes steps for addressing peak tailing.
1. HPLC System and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A modern, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.[18]
2. Mobile Phase Preparation:
-
Aqueous Component (A): 0.1% Phosphoric Acid in Water (pH ~2.1). This low pH helps to suppress silanol activity.[2][13]
-
Organic Component (B): Acetonitrile or Methanol.
-
Gradient: Start with a mobile phase composition that provides good retention for your analyte (e.g., 70% A: 30% B) and adjust as needed.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the this compound standard in the initial mobile phase composition to avoid solvent mismatch effects.[9]
5. Troubleshooting Peak Tailing:
-
If peak tailing is observed:
-
Verify Mobile Phase pH: Ensure the pH of the aqueous component is below 3.
-
Lower Injection Volume: Reduce the injection volume to rule out sample overload.[11]
-
Introduce an Ion-Pairing Reagent: If tailing persists, consider adding an ion-pairing reagent like 5 mM Tetrabutylammonium (TBA) hydrogen sulfate to the mobile phase.[19] This will likely require re-optimization of the mobile phase gradient.
-
Visualizations
Below are diagrams to help visualize the concepts discussed in this guide.
Caption: The cause of peak tailing due to secondary interactions.
Caption: A troubleshooting workflow for addressing peak tailing.
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [restek.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. moravek.com [moravek.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. i01.yizimg.com [i01.yizimg.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. agilent.com [agilent.com]
- 15. phenomenex.blog [phenomenex.blog]
- 16. researchgate.net [researchgate.net]
- 17. welch-us.com [welch-us.com]
- 18. auroraprosci.com [auroraprosci.com]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Purification of Commercial Grade Potassium Naphthalene-1-Sulphonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial grade potassium naphthalene-1-sulphonate. The following sections detail common impurities, purification protocols, and solutions to potential issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial grade this compound?
A1: Commercial grade this compound can contain several impurities stemming from the manufacturing process. The primary method of synthesis is the sulfonation of naphthalene. Common impurities include:
-
Isomeric Naphthalene Sulfonates: Naphthalene-2-sulfonic acid is a common isomeric impurity. The ratio of 1- and 2-isomers is dependent on the sulfonation reaction temperature.
-
Unreacted Naphthalene: Residual starting material that was not fully sulfonated. This is sometimes referred to as "free oil."
-
Di- and Poly-sulfonated Naphthalenes: Over-sulfonation can lead to the formation of naphthalene disulfonic or trisulfonic acids.
-
Inorganic Salts: Primarily potassium sulfate, which is a byproduct of the neutralization step with a potassium salt.
-
Water: The product is hygroscopic and can absorb moisture from the atmosphere.
Q2: Why is the color of my commercial this compound not pure white?
A2: The appearance of commercial this compound can range from white to a light brown or yellowish powder. The discoloration is often due to the presence of nitrated or oxidized impurities formed during the sulfonation process, as well as residual organic byproducts.
Q3: What are the recommended methods for purifying commercial grade this compound?
A3: The two primary methods for purifying this compound on a laboratory scale are recrystallization and solid-phase extraction (SPE). The choice of method depends on the nature and concentration of the impurities, as well as the desired final purity and scale of the purification.
Q4: How can I assess the purity of my this compound before and after purification?
A4: The purity of this compound can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a common and effective method for separating and quantifying the main component from its organic impurities. Other techniques include Capillary Electrophoresis and various forms of Mass Spectrometry.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Compound does not dissolve in the hot solvent. | Insufficient solvent. | Add small increments of hot solvent until the compound fully dissolves. |
| Incorrect solvent choice. | This compound is highly soluble in water. If using a mixed solvent system, the proportion of the poor solvent may be too high. | |
| Oiling out occurs upon cooling. | The solution is too concentrated. | Add more of the primary solvent to the hot solution to reduce the concentration. |
| The cooling rate is too fast. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| No crystals form upon cooling. | The solution is not saturated. | Evaporate some of the solvent to increase the concentration of the compound. |
| The solution is supersaturated. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | |
| Low yield of purified crystals. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent required to dissolve the compound. |
| The crystals were not completely collected. | Ensure complete transfer of the crystals to the filtration apparatus and wash with a minimal amount of ice-cold solvent. |
Solid-Phase Extraction (SPE) Issues
| Problem | Possible Cause | Solution |
| Low recovery of the target compound. | Incomplete elution from the SPE cartridge. | Increase the volume of the elution solvent or use a stronger elution solvent. |
| Breakthrough during sample loading. | Decrease the sample loading flow rate or use a larger SPE cartridge. | |
| Improper conditioning or equilibration of the cartridge. | Ensure the cartridge is properly conditioned and equilibrated with the specified solvents before loading the sample. | |
| Poor separation of impurities. | Incorrect choice of SPE sorbent. | For naphthalene sulfonates, a reversed-phase sorbent like C18 or a polymeric sorbent is often suitable. |
| Inappropriate wash solvent. | The wash solvent may be too strong, leading to the elution of the target compound along with the impurities. Use a weaker wash solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization (Salting Out Method)
This protocol is suitable for removing water-soluble organic impurities and some inorganic salts.
Methodology:
-
Dissolution: Dissolve the commercial grade this compound in a minimal amount of hot deionized water (e.g., 80-90 °C) to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Salting Out: To the hot, clear solution, slowly add a saturated solution of potassium chloride (KCl) or solid KCl with stirring until the solution becomes cloudy, indicating the precipitation of this compound. The principle of "salting out" is employed here, where the addition of a common ion (K+) and an increase in the ionic strength of the solution reduces the solubility of the target salt.
-
Cooling and Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath for at least one hour to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) to a constant weight.
Protocol 2: Purification by Solid-Phase Extraction (SPE)
This protocol is effective for removing less polar impurities, such as unreacted naphthalene.
Methodology:
-
Sample Preparation: Dissolve a known amount of the commercial grade this compound in the mobile phase used for equilibration (e.g., a mixture of water and a polar organic solvent like methanol or acetonitrile).
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C18, 500 mg) by passing methanol followed by deionized water through it.
-
Equilibration: Equilibrate the cartridge with the initial mobile phase.
-
Sample Loading: Load the prepared sample solution onto the SPE cartridge at a slow and steady flow rate.
-
Washing: Wash the cartridge with a weak solvent mixture (e.g., a higher percentage of water in the water/organic solvent mixture) to elute very polar impurities.
-
Elution: Elute the purified this compound with a stronger solvent mixture (e.g., a higher percentage of the organic solvent).
-
Solvent Evaporation: Remove the solvent from the collected fractions containing the purified product using a rotary evaporator.
-
Drying: Dry the resulting solid in a vacuum oven.
Data Presentation
Table 1: Example Purity Profile of Commercial vs. Purified this compound
| Compound | Commercial Grade (%) | After Recrystallization (%) | After SPE (%) |
| This compound | 85.0 | 98.5 | 99.2 |
| Potassium Naphthalene-2-sulphonate | 5.0 | 0.5 | 0.2 |
| Naphthalene | 3.0 | 0.1 | <0.05 |
| Potassium Sulfate | 6.0 | 0.8 | 0.5 |
| Other Organics | 1.0 | 0.1 | 0.05 |
Note: These are representative values and actual percentages may vary depending on the specific commercial batch and purification efficiency.
Table 2: Comparison of Purification Methods
| Parameter | Recrystallization (Salting Out) | Solid-Phase Extraction (SPE) |
| Typical Yield | 70-85% | 85-95% |
| Purity Achieved | High | Very High |
| Scale | Suitable for larger quantities | Best for smaller quantities |
| Time Required | Longer (requires cooling) | Shorter |
| Solvent Consumption | Moderate | High |
| Primary Impurities Removed | Isomers, inorganic salts | Less polar organics (e.g., naphthalene) |
Visualizations
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by solid-phase extraction.
Caption: Troubleshooting logic for common purification issues.
dealing with matrix effects in the analysis of potassium naphthalene-1-sulphonate in soil samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing potassium naphthalene-1-sulphonate in soil samples.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound in soil samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | 1. Column Contamination: Buildup of matrix components on the analytical column. 2. Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte's ionization state. 3. Column Degradation: The stationary phase of the column is damaged. | 1. Implement a column wash cycle with a strong solvent after each analytical batch. If the problem persists, reverse-flush the column (if recommended by the manufacturer) or replace it. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of naphthalene-1-sulfonic acid. 3. Replace the analytical column. |
| Inconsistent Retention Times | 1. Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents. 2. Column Temperature Variations: Inconsistent column oven temperature. 3. Pump Malfunction: Issues with the LC pump leading to inconsistent flow rates. | 1. Prepare fresh mobile phase and ensure proper degassing. 2. Verify the stability and accuracy of the column oven temperature. 3. Check the pump for leaks and perform routine maintenance. |
| Low Analyte Recovery | 1. Inefficient Extraction: The chosen extraction solvent and method are not effectively removing the analyte from the soil matrix. 2. Analyte Degradation: The analyte may be degrading during sample preparation or storage. 3. Strong Adsorption to Soil Particles: Naphthalene sulfonates can adsorb to organic matter and clay in the soil.[1] | 1. Optimize the extraction solvent. A mixture of a polar organic solvent (e.g., methanol or acetonitrile) and water, adjusted to a basic pH, can be effective.[2][3] Consider using techniques like pressurized liquid extraction (PLE). 2. Minimize sample processing time and store extracts at low temperatures (e.g., 4°C) away from light. 3. Increase the pH of the extraction solvent to deprotonate the sulfonic acid group, reducing its interaction with the soil matrix. |
| High Matrix Effects (Ion Suppression or Enhancement) | 1. Co-eluting Matrix Components: Organic matter, humic acids, and inorganic salts from the soil matrix can interfere with the ionization of the analyte.[4] 2. Inadequate Sample Cleanup: The sample preparation method is not sufficiently removing interfering compounds. | 1. Improve chromatographic separation to resolve the analyte from interfering peaks. 2. Incorporate a solid-phase extraction (SPE) cleanup step after the initial extraction.[5][6] Use of matrix-matched calibration standards or the standard addition method is highly recommended.[2][3] The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[7] |
| High Background Noise in Mass Spectrometer | 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or other reagents. 2. Contamination of the Ion Source: Buildup of non-volatile matrix components in the MS source. | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Clean the ion source according to the manufacturer's instructions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects when analyzing this compound in soil?
A1: The primary causes of matrix effects in soil analysis are co-eluting endogenous materials from the soil matrix, such as humic acids, fulvic acids, and various inorganic salts.[4] The composition of the soil, particularly the percentage of organic carbon and clay, can significantly influence the extent of these effects.[4] These substances can compete with the analyte for ionization in the mass spectrometer's source, leading to either suppression or enhancement of the analyte signal.
Q2: How can I quantify the matrix effect for my soil samples?
A2: The matrix effect can be quantified by comparing the peak area of the analyte in a standard solution prepared in a solvent to the peak area of the analyte spiked into an extract of a blank soil sample at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement. Values between 80% and 120% are often considered acceptable.
Q3: What is the most effective method to compensate for matrix effects?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the most effective method to compensate for matrix effects.[7] The SIL-IS experiences similar ionization suppression or enhancement as the analyte, allowing for accurate quantification. If a SIL-IS is not available, matrix-matched calibration is the next best approach. This involves preparing calibration standards in an extract from a blank soil sample that is representative of the study samples.
Q4: Which extraction technique is recommended for this compound from soil?
A4: A solid-liquid extraction (SLE) using a polar organic solvent mixed with water is a common starting point. For naphthalene sulfonates, which are highly water-soluble, a mixture of methanol or acetonitrile with water, adjusted to a slightly basic pH (e.g., pH 8-9), can improve extraction efficiency by ensuring the sulfonate group is deprotonated.[2][3] For more exhaustive extraction from complex soil matrices, pressurized liquid extraction (PLE) can be employed. Following the initial extraction, a solid-phase extraction (SPE) cleanup is highly recommended to remove interfering matrix components.[5][6]
Q5: What are typical quality control (QC) samples that should be included in an analytical run?
A5: A typical analytical run should include:
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Calibration Standards: A series of standards at different concentrations to establish the calibration curve.
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Blanks: A method blank (processed like a sample but with no soil) to check for contamination from reagents and procedures, and a solvent blank to check for carryover.
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Quality Control (QC) Samples: Blank soil samples spiked with a known concentration of the analyte at low, medium, and high levels within the calibration range. These are used to assess the accuracy and precision of the method.
-
Matrix Spike and Matrix Spike Duplicate: A sample to which a known amount of analyte is added to evaluate the effect of the matrix on the analytical method.
Experimental Protocols
Soil Sample Extraction and Cleanup
This protocol describes a general method for the extraction and solid-phase extraction (SPE) cleanup of this compound from soil samples.
Materials:
-
10 g of homogenized soil sample
-
Extraction Solvent: Methanol/Water (80:20, v/v) adjusted to pH 9 with ammonium hydroxide
-
SPE Cartridges: Polymeric reversed-phase (e.g., Strata-X)
-
Conditioning Solvents: Methanol, Deionized Water
-
Elution Solvent: Methanol
-
Reconstitution Solvent: Mobile Phase A
Procedure:
-
Weigh 10 g of the soil sample into a 50 mL centrifuge tube.
-
Add 20 mL of the extraction solvent.
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Decant the supernatant into a clean tube.
-
Repeat the extraction (steps 2-5) with another 20 mL of extraction solvent.
-
Combine the supernatants and evaporate to approximately 1 mL under a gentle stream of nitrogen.
-
Add 9 mL of deionized water to the concentrated extract.
-
SPE Cleanup:
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
-
Load the diluted extract onto the cartridge.
-
Wash the cartridge with 5 mL of deionized water.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analyte with 5 mL of methanol.
-
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute the residue in 1 mL of the reconstitution solvent for LC-MS/MS analysis.
LC-MS/MS Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10% to 90% B
-
5-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Conditions (Negative Ion Mode):
-
Analyte: Naphthalene-1-sulfonate
-
Precursor Ion (m/z): 207.0
-
Product Ions (m/z): 127.0 (quantifier), 80.0 (qualifier)
-
Collision Energy: Optimized for the specific instrument.
Quantitative Data Summary
The following tables provide representative data for method performance. Actual results will vary depending on the soil type and instrumentation.
Table 1: Recovery of Naphthalene-1-Sulphonate from Different Soil Types
| Soil Type | Organic Carbon (%) | Clay (%) | Spiking Level (ng/g) | Average Recovery (%) | % RSD (n=5) |
| Sandy Loam | 1.2 | 15 | 50 | 92.5 | 6.8 |
| Silt Clay | 3.5 | 45 | 50 | 78.3 | 11.2 |
| Organic Rich | 8.9 | 25 | 50 | 65.1 | 14.5 |
Table 2: Matrix Effects in Different Soil Types
| Soil Type | Organic Carbon (%) | Clay (%) | Matrix Effect (%) |
| Sandy Loam | 1.2 | 15 | 85.2 (Suppression) |
| Silt Clay | 3.5 | 45 | 62.7 (Suppression) |
| Organic Rich | 8.9 | 25 | 48.9 (Suppression) |
Visualizations
Caption: Experimental workflow for the analysis of this compound in soil.
Caption: Logical relationship between matrix effects, their causes, and mitigation strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Statistical evaluation of the influence of soil properties on recoveries and matrix effects during the analysis of pharmaceutical compounds and steroids by quick, easy, cheap, effective, rugged and safe extraction followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a LC–MS/MS Method for the Simultaneous Determination of the Mycotoxins Deoxynivalenol (DON) and Zearalenone (ZEA) in Soil Matrix - PMC [pmc.ncbi.nlm.nih.gov]
optimizing temperature and pH for reactions involving potassium naphthalene-1-sulphonate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with potassium naphthalene-1-sulphonate. The information focuses on optimizing reaction parameters, specifically temperature and pH, to ensure desired outcomes and minimize byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing the formation of naphthalene-1-sulfonic acid versus naphthalene-2-sulfonic acid?
A1: Temperature is the most critical factor. The sulfonation of naphthalene is a reversible reaction with two main products: naphthalene-1-sulfonic acid and naphthalene-2-sulfonic acid. Naphthalene-1-sulfonic acid is the kinetically favored product, meaning it forms faster at lower temperatures.[1][2][3] Conversely, naphthalene-2-sulfonic acid is the thermodynamically favored product, as it is more stable and its formation is preferred at higher temperatures.[1][2][3]
Q2: I am observing naphthalene in my reaction mixture. What is the likely cause?
A2: The presence of naphthalene is likely due to the desulfonation (hydrolysis) of naphthalene-1-sulfonic acid. This reaction is reversible and is promoted by heating in the presence of dilute aqueous acids.[1][4] If your reaction conditions involve elevated temperatures and acidic pH, the sulfonic acid group can be cleaved, reverting the compound to naphthalene.
Q3: What is the general stability of this compound in terms of temperature and pH?
A3: Naphthalene sulfonates are generally stable at temperatures above 100°C and across a wide pH range of 2-12 once formed and isolated.[5] However, stability is highly dependent on the reaction context. At temperatures of 200°C and above, thermal breakdown can occur, which is also influenced by the pH of the solution.[6][7][8] In strongly acidic or alkaline solutions at elevated temperatures, the compound will undergo reactions such as hydrolysis or conversion to other derivatives.[4]
Q4: My final product is discolored. What could be the cause?
A4: Discoloration can arise from several sources. High reaction temperatures can lead to the formation of undesirable colored byproducts.[9] The presence of impurities in the starting naphthalene or sulfonation agent can also contribute to color formation. Additionally, oxidation of the naphthalene ring or subsequent reaction products, such as naphthols, can produce colored compounds.
Q5: How can I shift the reaction equilibrium to favor the formation of the 1-isomer (naphthalene-1-sulfonic acid)?
A5: To favor the kinetically controlled product, naphthalene-1-sulfonic acid, the sulfonation reaction should be carried out at lower temperatures, typically around 25°C.[2]
Data Presentation
Table 1: Effect of Temperature on Isomer Distribution in Naphthalene Sulfonation
| Reaction Temperature | Predominant Product | Product Type | Reference |
| 25°C | Naphthalene-1-sulfonic acid | Kinetic | [2] |
| 160°C | Naphthalene-2-sulfonic acid | Thermodynamic | [2] |
Table 2: Stability and Reactivity of Naphthalene-1-Sulfonic Acid under Various Conditions
| Condition | Reactants | Product(s) | Key Parameters | Reference |
| Desulfonation/Hydrolysis | Naphthalene-1-sulfonic acid, dilute aqueous acid | Naphthalene | High Temperature (e.g., 140-165°C) | [4][10] |
| Naphthol Synthesis | Naphthalene-1-sulfonic acid, NaOH (fusion) | 1-Naphthol | High Temperature, Strong Base | [4] |
| Further Sulfonation | Naphthalene-1-sulfonic acid, Sulfonating agent | Naphthalene-1,5-disulfonic acid, etc. | Harsh sulfonation conditions | [4] |
| General Stability | Naphthalene sulfonate salt | Stable | pH 2-12, Temp >100°C (in absence of other reactive species) | [5] |
| Thermal Decomposition | Naphthalene-1-sulfonate | Naphthalene, Naphthols | High Temperature (>250-300°C) | [7][8] |
Troubleshooting Guides
Issue 1: Low Yield of Desired 1-Substituted Product
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Symptom: The primary product isolated is naphthalene-2-sulfonic acid or its derivatives, instead of the expected 1-isomer.
-
Possible Cause: The reaction temperature was too high, favoring the formation of the more thermodynamically stable 2-isomer.[1][3]
-
Solution:
-
Carefully monitor and control the reaction temperature, ensuring it remains in the lower range optimal for the kinetic product (e.g., below 80°C, ideally around 25°C for initial sulfonation).[2]
-
If the reaction is exothermic, ensure adequate cooling is in place.
-
Analyze the product mixture at different time points to determine the optimal reaction time before significant isomerization to the 2-product occurs.
-
Issue 2: Presence of Naphthalene Contamination in the Product
-
Symptom: Analytical tests (e.g., HPLC, GC-MS) detect naphthalene in the final product mixture.
-
Possible Cause: Desulfonation has occurred due to excessive heat and acidic conditions.[4] The C-S bond in the 1-position is more easily cleaved than in the 2-position.
-
Solution:
-
Lower the reaction temperature.
-
Reduce the concentration of the acid if the reaction chemistry allows.
-
Consider using a less aqueous solvent system to minimize hydrolysis.
-
If performing a reaction with the isolated potassium salt, ensure the pH of the medium is not strongly acidic, unless the desired reaction requires it. In such cases, use the lowest effective temperature.
-
Issue 3: Formation of Polysulfonated Byproducts
-
Symptom: The product contains significant amounts of naphthalenedisulfonic or trisulfonic acids.
-
Possible Cause: The concentration of the sulfonating agent (e.g., sulfuric acid, oleum) is too high, or the reaction time is excessively long, leading to further sulfonation of the initial monosulfonated product.[2][4]
-
Solution:
-
Stoichiometrically control the amount of sulfonating agent used.
-
Reduce the reaction time and monitor the progress of the reaction to stop it once the desired level of monosulfonation is achieved.
-
Lower the reaction temperature, as higher temperatures can also promote polysulfonation.
-
Experimental Protocols
Protocol 1: Selective Hydrolysis of Naphthalene-1-Sulfonic Acid from an Isomeric Mixture
This protocol is useful for enriching a mixture in favor of the more stable naphthalene-2-sulfonic acid by selectively removing the 1-isomer.
-
Setup: In a flask equipped with a reflux condenser and a steam inlet, add the mixture of naphthalene sulfonic acids.
-
Reagents: Add a sufficient amount of water to bring the boiling point of the mixture to between 145°C and 160°C.[10]
-
Reaction: Heat the mixture to its boiling point. Introduce steam into the bottom of the flask. The steam will hydrolyze the naphthalene-1-sulfonic acid back to naphthalene, which will then be carried over with the steam.[10]
-
Separation: The naphthalene can be collected from the distillate. The remaining reaction mixture will be enriched in naphthalene-2-sulfonic acid.
-
Analysis: Monitor the composition of the reaction mixture periodically using HPLC to determine the endpoint of the hydrolysis.
Protocol 2: General Azo Coupling Reaction
This protocol outlines a general procedure for using this compound as a coupling component in dye synthesis.
-
Diazotization: Prepare a solution of a primary aromatic amine in an acidic medium (e.g., HCl). Cool the solution to 0-5°C in an ice bath. Add a solution of sodium nitrite dropwise while maintaining the low temperature to form the diazonium salt.
-
Coupling: In a separate vessel, dissolve this compound in an alkaline solution (e.g., dilute NaOH) to activate the ring for coupling. The pH should be carefully controlled as it affects the coupling position and rate. Cool this solution to 0-5°C.
-
Reaction: Slowly add the cold diazonium salt solution to the cold alkaline solution of this compound with vigorous stirring.
-
Completion: Allow the reaction to stir at low temperature for a few hours. The completion of the reaction is often indicated by the disappearance of the diazonium salt (which can be tested with a coupling agent like H-acid).
-
Isolation: The resulting azo dye often precipitates from the solution and can be collected by filtration, washed, and dried.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Influence of temperature and pH on reaction pathways.
Caption: Workflow for a typical azo coupling experiment.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Naphthalene - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Naphthalene-1-sulfonic acid - Wikipedia [en.wikipedia.org]
- 5. NAPHTHALENE SULFONATE - Ataman Kimya [atamanchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. NAPHTHALENE SULFONATE - Ataman Kimya [atamanchemicals.com]
- 10. DE3937748A1 - METHOD FOR THE HYDROLYSIS OF (ALPHA) -NAPHTALINE SULPHONIC ACID IN A NAHPTALIN-SULPHONING MIXTURE - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Surfactant and Hydrotropic Properties of Potassium Naphthalene-1-Sulphonate and Sodium Dodecyl Sulfate
For Researchers, Scientists, and Drug Development Professionals
In the realm of formulation science, the selection of an appropriate excipient to enhance the solubility and stability of active pharmaceutical ingredients is a critical decision. Among the vast array of available molecules, anionic surfactants and hydrotropes play a pivotal role. This guide provides a comprehensive comparison of the efficiency and functional properties of two such compounds: Potassium Naphthalene-1-Sulphonate and the widely-used anionic surfactant, Sodium Dodecyl Sulfate (SDS). While both are utilized to increase the aqueous solubility of poorly soluble substances, their mechanisms of action and performance characteristics differ significantly. This comparison is supported by experimental data to aid in the informed selection of these agents in research and drug development.
Fundamental Properties and Classification
Sodium Dodecyl Sulfate (SDS) is a classic anionic surfactant composed of a 12-carbon alkyl chain (a hydrophobic tail) and a sulfate head group (a hydrophilic head)[1]. This amphiphilic structure allows SDS to form micelles in aqueous solutions above a certain concentration, known as the Critical Micelle Concentration (CMC)[1]. Micellization is a key mechanism by which SDS solubilizes hydrophobic molecules, entrapping them within the hydrophobic core of the micelles.
This compound , on the other hand, belongs to a class of compounds known as hydrotropes[2][3]. Hydrotropes are characterized by a molecular structure that consists of a hydrophilic part and a small hydrophobic part (the naphthalene ring in this case)[3]. Unlike typical surfactants, the hydrophobic part of a hydrotrope is generally too small to cause the spontaneous self-aggregation into well-defined micelles[3]. Instead, they increase the solubility of other solutes through a mechanism that is thought to involve a more cooperative and less structured aggregation, or by altering the structure of the solvent to be more accommodating to the solute.
Comparative Analysis of Surfactant and Hydrotropic Efficiency
The efficiency of these two compounds can be best understood by comparing key performance parameters.
| Property | This compound | Sodium Dodecyl Sulfate (SDS) | References |
| Classification | Anionic Hydrotrope | Anionic Surfactant | [2][3],[1] |
| Primary Function | Solubilizing agent, Dispersing agent, Wetting agent | Detergent, Emulsifier, Foaming agent, Solubilizing agent | [4][5],[1] |
| Mechanism of Action | Hydrotropy (non-micellar solubilization) | Micellar Solubilization | [3],[1] |
| Critical Micelle Concentration (CMC) in water at 25°C | Does not exhibit a classical CMC | ~ 8.3 x 10⁻³ mol/L | [1] |
| Predicted Surface Tension (aqueous solution) | ~ 58.7 mN/m (for Sodium salt) | Significantly reduces surface tension to below 40 mN/m | [4] |
Critical Micelle Concentration (CMC): A Key Differentiator
The most significant distinction between this compound and SDS lies in their aggregation behavior. SDS exhibits a well-defined CMC, a threshold concentration above which micelles form[1]. This property is fundamental to its action as a surfactant. In contrast, this compound, as a hydrotrope, does not have a distinct CMC[3]. Its solubilizing effect increases more gradually with concentration. This difference is crucial for formulation design, as the concentration-dependent behavior of the two molecules will be markedly different.
Experimental Protocols
To provide a practical context for the data presented, this section outlines the methodologies for key experiments used to characterize surfactants and hydrotropes.
Determination of Critical Micelle Concentration (CMC)
The CMC of a surfactant like SDS can be determined by various methods that detect the onset of micelle formation. A common technique is conductometry .
Protocol for Conductometric CMC Determination:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the surfactant (e.g., 100 mM SDS) in deionized water.
-
Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.
-
Conductivity Measurement: Measure the electrical conductivity of each dilution at a constant temperature (e.g., 25°C) using a calibrated conductivity meter.
-
Data Analysis: Plot the measured conductivity as a function of the surfactant concentration. The plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.
Measurement of Surface Tension
Surface tension is a measure of the cohesive energy present at the interface of a liquid. Surfactants are highly effective at reducing the surface tension of water.
Protocol for Surface Tension Measurement (Du Noüy Ring Method):
-
Instrument Calibration: Calibrate the tensiometer with a liquid of known surface tension (e.g., pure water).
-
Sample Preparation: Prepare a series of aqueous solutions of the surfactant at different concentrations.
-
Measurement: Immerse a clean platinum-iridium ring into the sample solution. Slowly pull the ring out of the liquid. The force required to detach the ring from the surface is measured and is proportional to the surface tension.
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. For a typical surfactant like SDS, the surface tension will decrease sharply with increasing concentration until the CMC is reached, after which it will plateau.
Evaluation of Emulsification Power
The ability of a surfactant to stabilize an emulsion can be assessed by measuring the stability of an oil-in-water emulsion over time.
Protocol for Emulsification Power Assessment:
-
Emulsion Preparation: Prepare an oil-in-water emulsion by homogenizing a fixed ratio of oil (e.g., mineral oil) and an aqueous solution of the surfactant at a specific concentration.
-
Stability Monitoring: Allow the emulsion to stand undisturbed. At regular time intervals, measure the volume of the separated aqueous and oil phases.
-
Emulsification Index (E24): A common metric is the E24, which is the height of the emulsified layer divided by the total height of the liquid column after 24 hours, expressed as a percentage. A higher E24 indicates greater emulsifying power.
Visualizing the Mechanisms of Action
To further illustrate the distinct functionalities of this compound and Sodium Dodecyl Sulfate, the following diagrams depict their molecular structures and proposed mechanisms of action.
Caption: Molecular Structures of this compound and SDS.
Caption: Mechanisms of Solubilization.
Conclusion
The choice between these two agents will depend on the specific requirements of the formulation. For applications requiring strong detergency, foaming, or the formation of stable emulsions, SDS is a clear choice. For systems where a more gradual increase in solubility is desired without the complexities of micelle formation, or where high concentrations of the solubilizing agent are needed, this compound may be a more suitable option. Understanding these key differences is paramount for the rational design of effective and stable formulations in the pharmaceutical and chemical sciences.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Hydrotrope - Wikipedia [en.wikipedia.org]
- 4. SODIUM NAPHTHALENE SULPHONATE - Ataman Kimya [atamanchemicals.com]
- 5. Sodium Alkyl Naphthalene Sulfonate is used in industrial applications – GREEN AGROCHEM [greenagrochem.com]
Purity Assessment of Synthesized Potassium Naphthalene-1-Sulphonate: A Comparative Guide to Titrimetric and Chromatographic Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for assessing the purity of synthesized potassium naphthalene-1-sulphonate, with a focus on a classic titrimetric approach versus modern chromatographic and spectrophotometric techniques. Experimental data is presented to support an objective evaluation of each method's performance.
This guide delves into the practical application of non-aqueous titration, High-Performance Liquid Chromatography (HPLC), and UV-Vis spectrophotometry for the purity determination of this compound. Each method's principles, performance characteristics, and detailed experimental protocols are outlined to assist researchers in selecting the most suitable technique for their specific needs.
Comparative Analysis of Analytical Methods
The choice of an analytical method for purity assessment is often a balance between accuracy, precision, speed, cost, and the specific requirements of the analysis. Below is a summary of the performance of non-aqueous titration, HPLC, and UV-Vis spectrophotometry for the quantitative analysis of this compound.
| Parameter | Non-Aqueous Titration | High-Performance Liquid Chromatography (HPLC) | UV-Vis Spectrophotometry |
| Principle | Acid-base titration in a non-aqueous solvent. The sulphonate acts as a weak base. | Separation based on partitioning between a stationary and mobile phase. | Measurement of light absorbance by the aromatic naphthalene ring. |
| Accuracy | High (typically within 2% of the theoretical value)[1] | Very High (recoveries often 98-102%) | Moderate to High (dependent on specificity) |
| Precision (RSD) | Excellent (<1%)[1] | Excellent (<2%) | Good (<5%) |
| Specificity | Moderate (titrates total basicity) | High (separates impurities) | Low to Moderate (potential interference from UV-absorbing impurities) |
| Speed | Fast (typically < 15 minutes per sample) | Moderate (run times can be 15-30 minutes) | Very Fast (< 5 minutes per sample) |
| Cost per Sample | Low | High | Very Low |
| Instrumentation | Basic titrator, electrodes | HPLC system with UV detector | UV-Vis Spectrophotometer |
| Primary Use | Purity assessment of bulk material | Purity profiling, impurity identification, and quantification | Quick check of concentration, less suitable for primary purity assessment |
Experimental Protocols
Non-Aqueous Potentiometric Titration
This method is based on the weak basicity of the sulphonate anion in a non-aqueous environment, allowing for its titration with a strong acid.
Materials and Reagents:
-
This compound sample
-
Glacial acetic acid, anhydrous
-
Acetic anhydride
-
Perchloric acid (70%), standardized in glacial acetic acid (e.g., 0.1 N)
-
Dioxane
-
Potentiometric titrator with a glass and reference electrode suitable for non-aqueous solutions
Procedure:
-
Titrant Preparation: Prepare a 0.1 N solution of perchloric acid in a mixture of dioxane and glacial acetic acid. The addition of a small amount of acetic anhydride can be used to remove any excess water. Standardize the titrant against a primary standard such as potassium hydrogen phthalate.
-
Sample Preparation: Accurately weigh approximately 100-200 mg of the synthesized this compound and dissolve it in 50 mL of anhydrous glacial acetic acid.
-
Titration: Immerse the electrodes in the sample solution and titrate with the standardized 0.1 N perchloric acid solution.
-
Endpoint Detection: The endpoint is determined by the point of maximum inflection on the titration curve (potential vs. volume of titrant).
-
Calculation: The purity of the sample is calculated based on the volume of titrant consumed, its normality, and the weight of the sample taken.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying the main component and any potential impurities.
Materials and Reagents:
-
This compound sample and reference standard
-
Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Methanol, HPLC grade
-
Buffer (e.g., phosphate buffer), HPLC grade
-
HPLC system with a UV detector and a C18 reversed-phase column
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer, and degas it.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution Preparation: Accurately weigh the synthesized this compound and dissolve it in the mobile phase to a concentration within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 5 µm, 4.6 x 150 mm (or equivalent)
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: ~220 nm or ~280 nm (based on the UV spectrum of naphthalene-1-sulphonate)
-
Injection Volume: 10 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Calculation: The purity is determined by comparing the peak area of the main component in the sample chromatogram to the calibration curve. Purity can be expressed as a percentage of the main peak area relative to the total peak area (area percent method) or by quantitation against the reference standard.
Logical Workflow for Purity Assessment
The following diagram illustrates a logical workflow for the purity assessment of synthesized this compound, starting from the synthesized product to the final purity report.
Caption: Workflow for Purity Assessment.
Conclusion
Both non-aqueous titration and HPLC are robust and reliable methods for assessing the purity of synthesized this compound. The choice between them depends on the specific requirements of the analysis.
-
Non-aqueous titration is a cost-effective and rapid method that provides high accuracy and precision for determining the overall purity of the bulk material. It is particularly well-suited for routine quality control where the impurity profile is already known to be consistent.
-
HPLC offers the significant advantage of being able to separate and quantify individual impurities, providing a more detailed purity profile. This makes it the method of choice during process development, for troubleshooting, and when a comprehensive understanding of the impurity landscape is required.
-
UV-Vis spectrophotometry serves as a rapid, qualitative or semi-quantitative tool for concentration estimation but is generally not recommended as a standalone method for accurate purity determination due to its lower specificity.
For a comprehensive quality assessment, a combination of these techniques is often employed. For instance, HPLC can be used to establish the impurity profile, while the faster and more economical non-aqueous titration can be used for routine batch release testing.
References
A Comparative Guide to Validating the Binding Affinity of Potassium Naphthalene-1-sulphonate to Bovine Serum Albumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the binding affinity of potassium naphthalene-1-sulphonate to Bovine Serum Albumin (BSA). Due to the limited availability of direct binding data for this compound, this guide leverages comparative data from the extensively studied, structurally similar fluorescent probe, 1-anilinonaphthalene-8-sulfonate (ANS). The methodologies and comparative data presented herein offer a robust platform for characterizing the interaction of novel naphthalene-sulphonate derivatives with serum albumins.
Introduction to Ligand-Protein Binding Analysis
The interaction of small molecules with plasma proteins, such as albumin, is a critical determinant of their pharmacokinetic and pharmacodynamic properties. Bovine Serum Albumin (BSA) is a widely used model protein for these studies due to its structural homology to human serum albumin, ready availability, and stability. Understanding the binding affinity, stoichiometry, and thermodynamic parameters of a compound like this compound to BSA is essential for predicting its distribution, metabolism, and efficacy in vivo.
This guide outlines three prevalent biophysical techniques for quantifying these interactions: Fluorescence Spectroscopy, Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR). By comparing the experimental outcomes for this compound with the well-documented binding characteristics of ANS, researchers can effectively validate and characterize its binding profile.
Comparative Binding Affinity Data
The following table summarizes the binding parameters for the interaction of the comparative ligand, 1-anilinonaphthalene-8-sulfonate (ANS), with Bovine Serum Albumin (BSA) as determined by various techniques. This data serves as a benchmark for evaluating the binding of this compound.
| Ligand | Technique | Association Constant (Ka) (M⁻¹) | Number of Binding Sites (n) | Enthalpy Change (ΔH) (kJ/mol) | Entropy Change (ΔS) (J/mol·K) | Reference |
| 1-Anilinonaphthalene-8-sulfonate (ANS) | Potentiometric Titration | 7.53 (± 0.59) x 10⁵ (at 25°C) | Multiple classes | - | - | [1] |
| 1-Anilinonaphthalene-8-sulfonate (ANS) | Isothermal Titration Calorimetry | 1-9 x 10⁵ (for high-affinity site) | - | -22 (site 1), -31 (site 2) | - | [2][3] |
| 1-Anilinonaphthalene-8-sulfonate (ANS) | Spectrofluorimetry | High and low affinity sites reported | Multiple | - | - | [4] |
Experimental Protocols
Detailed methodologies for the key experimental techniques are provided below. These protocols can be adapted for the analysis of this compound binding to BSA.
Fluorescence Quenching Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique used to study the interaction of a fluorescent molecule with a quencher. In the context of BSA, the intrinsic fluorescence of tryptophan and tyrosine residues can be quenched upon the binding of a ligand.
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of BSA (e.g., 1 x 10⁻⁵ M) in a suitable buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a stock solution of this compound in the same buffer.
-
-
Titration:
-
Place a known volume of the BSA solution into a quartz cuvette.
-
Successively add small aliquots of the this compound solution to the BSA solution.
-
After each addition, gently mix the solution and allow it to equilibrate for a few minutes.
-
-
Data Acquisition:
-
Record the fluorescence emission spectrum of the solution after each addition. The excitation wavelength is typically set at 280 nm or 295 nm to selectively excite tyrosine and tryptophan residues, or just tryptophan, respectively. The emission is scanned over a range of 300-400 nm.
-
-
Data Analysis:
-
The fluorescence quenching data can be analyzed using the Stern-Volmer equation to determine the quenching constant.
-
The binding constant (Ka) and the number of binding sites (n) can be calculated using the double logarithm regression equation.
-
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of a ligand to a protein, allowing for the determination of the binding affinity, stoichiometry, and thermodynamic parameters in a single experiment.
Methodology:
-
Sample Preparation:
-
Prepare a solution of BSA (e.g., 20 µM) and a solution of this compound (e.g., 200 µM) in the same, extensively dialyzed buffer to minimize heats of dilution.
-
Degas both solutions to prevent the formation of air bubbles in the calorimeter.
-
-
Instrument Setup:
-
Load the BSA solution into the sample cell of the calorimeter.
-
Load the this compound solution into the injection syringe.
-
Equilibrate the system to the desired experimental temperature.
-
-
Titration:
-
Perform a series of small, sequential injections of the ligand solution into the protein solution.
-
Allow the system to reach equilibrium after each injection, and measure the heat change.
-
-
Data Analysis:
-
The raw data consists of a series of heat pulses corresponding to each injection.
-
Integration of these heat pulses yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to protein.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site or two-site binding model) to determine the binding constant (Ka), stoichiometry (n), and enthalpy of binding (ΔH). The entropy of binding (ΔS) can then be calculated.
-
References
- 1. Binding study of the fluorescence probe 1-anilino-8-naphthalensulfonate to human plasma and human and bovine serum albumin using potentiometric titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ligand-induced thermostability in proteins: thermodynamic analysis of ANS-albumin interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrofluorimetric study of the binding of 1-anilinonaphthalene-8-sulfonate to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Thermal Stability of Potassium vs. Sodium Naphthalene Sulfonate: A Review of Available Data
Introduction
Potassium and sodium naphthalene sulfonates are aromatic organic salts with applications in various industrial processes, including as dispersants, wetting agents, and intermediates in chemical synthesis. Their thermal stability is a critical parameter influencing their suitability for high-temperature applications. Generally, the thermal stability of a salt is influenced by the nature of both the cation and the anion. This guide aims to provide a comparative analysis of the thermal stability of potassium versus sodium naphthalene sulfonate, though the scarcity of directly comparable data necessitates a more generalized discussion based on related compounds and standard analytical techniques.
Quantitative Data on Thermal Stability
A comprehensive search of scientific literature did not yield a study presenting a direct comparison of the thermal decomposition of potassium and sodium naphthalene sulfonate with quantitative data from methods like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) performed under the same conditions.
Sodium alkyl naphthalene sulfonates are reported to be generally stable at moderate temperatures but can undergo decomposition at temperatures above 150–200°C.[1] Another source suggests good heat stability for sodium naphthalene sulfonate up to 100°C.
For context, studies on other alkali metal salts have shown that the cation can influence thermal stability. For instance, in the case of alkali metal styphnates, the thermal stability was found to be in the order of K₂TNR > Rb₂TNR > Cs₂TNR, suggesting that the smaller cation (potassium) with stronger coordination bonding energy leads to higher stability. A similar trend was observed in a study on the thermal decomposition of sodium and potassium pyrosulfates.
To provide a definitive comparison for naphthalene sulfonates, experimental data would be required. A hypothetical comparison table is presented below to illustrate how such data would be structured.
| Parameter | Sodium Naphthalene Sulfonate | Potassium Naphthalene Sulfonate |
| Onset Decomposition Temperature (°C) (TGA) | Data not available | Data not available |
| Temperature at Max Decomposition Rate (°C) (DTG) | Data not available | Data not available |
| Residue at 600°C (%) (TGA) | Data not available | Data not available |
| Melting Point/Decomposition Peak (°C) (DSC) | Data not available | Data not available |
| Enthalpy of Decomposition (J/g) (DSC) | Data not available | Data not available |
Experimental Protocols
To perform a comparative analysis of the thermal stability of potassium and sodium naphthalene sulfonate, the following standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be employed.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compounds start to decompose and the percentage of weight loss as a function of temperature.
Apparatus: A thermogravimetric analyzer.
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Weigh a small, consistent amount (e.g., 5-10 mg) of the potassium or sodium naphthalene sulfonate sample into a clean, inert crucible (e.g., alumina).
-
Place the crucible in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10 °C/min).
-
Record the mass loss of the sample as a function of temperature.
-
The onset of decomposition is determined from the temperature at which a significant weight loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, enthalpy of fusion, and decomposition temperature and enthalpy.
Apparatus: A differential scanning calorimeter.
Procedure:
-
Calibrate the DSC instrument for temperature and enthalpy using standard reference materials (e.g., indium).
-
Weigh a small, consistent amount (e.g., 2-5 mg) of the potassium or sodium naphthalene sulfonate sample into a clean, hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) over a desired temperature range.
-
Record the heat flow to the sample relative to the reference.
-
Endothermic peaks typically represent melting, while exothermic peaks can indicate decomposition or crystallization. The temperature at the peak maximum and the area under the peak (enthalpy) are determined.
Logical Workflow for Comparative Analysis
To systematically compare the thermal stability of potassium and sodium naphthalene sulfonate, the following logical workflow would be implemented.
References
evaluating the reproducibility of nanoparticle synthesis using potassium naphthalene-1-sulphonate
For researchers, scientists, and drug development professionals, the reproducibility of nanoparticle synthesis is a critical factor for the successful translation of nanomaterials from the laboratory to clinical and industrial applications. This guide provides an objective comparison of nanoparticle synthesis using an aromatic sulfonate, represented by the poly(naphthalene sulfonate) method for iron oxide nanoparticles, with two well-established, highly reproducible alternative methods: the Turkevich method for gold nanoparticles and the citrate reduction method for silver nanoparticles. The performance of these methods is evaluated based on experimental data for key parameters such as particle size, size distribution (polydispersity index, PDI), and batch-to-batch consistency.
Data Presentation: A Quantitative Comparison of Synthesis Methods
The following table summarizes the key performance indicators for the three nanoparticle synthesis methods discussed in this guide. The data highlights the typical particle sizes, size distributions, and reported reproducibility of each method.
| Synthesis Method | Nanoparticle Type | Typical Particle Size (nm) | Polydispersity Index (PDI) | Batch-to-Batch Reproducibility |
| Poly(naphthalene sulfonate) assisted | Iron Oxide | ~32 | Not consistently reported | Moderate (dependent on polymer properties) |
| Turkevich Method | Gold | 15 - 30 | < 0.20 | High (PDI < 0.20)[1][2] |
| Citrate Reduction | Silver | 10 - 100 | ~0.5 (can be optimized) | High (with protocol optimization)[3][4] |
Experimental Protocols: Detailed Methodologies
Detailed experimental protocols for the three synthesis methods are provided below to allow for replication and comparison.
Synthesis of Iron Oxide Nanoparticles using Poly(naphthalene sulfonate)
This method utilizes a pre-synthesized polymer, sodium poly(naphthalene formaldehyde) sulfonate (PNS), as a dispersant to control the size and stability of iron oxide nanoparticles during co-precipitation.
Materials:
-
Ferric chloride (FeCl₃)
-
Ferrous chloride (FeCl₂)
-
Sodium hydroxide (NaOH)
-
Sodium poly(naphthalene formaldehyde) sulfonate (PNS)
-
Deionized water
Procedure:
-
Prepare a solution of PNS in deionized water.
-
In a separate vessel, prepare an aqueous solution containing a 2:1 molar ratio of FeCl₃ to FeCl₂.
-
Heat the iron salt solution to 80°C with vigorous stirring.
-
Rapidly add a solution of NaOH to the heated iron salt solution to induce the co-precipitation of iron oxide nanoparticles.
-
Simultaneously, add the PNS solution to the reaction mixture.
-
Maintain the reaction at 80°C for 1-2 hours with continuous stirring.
-
Allow the solution to cool to room temperature.
-
Separate the nanoparticles by magnetic decantation and wash several times with deionized water to remove unreacted precursors and byproducts.
-
Resuspend the final iron oxide nanoparticles in deionized water.
Turkevich Method for Gold Nanoparticle Synthesis
The Turkevich method is a classic and highly reproducible method for synthesizing spherical gold nanoparticles, typically in the 10-30 nm range.[1][2]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
Procedure: [5]
-
Prepare a 1 mM solution of HAuCl₄ in deionized water.
-
In a clean Erlenmeyer flask, bring the HAuCl₄ solution to a rolling boil with vigorous stirring.
-
Rapidly add a pre-determined volume of 1% (w/v) trisodium citrate solution to the boiling gold solution. The volume of citrate solution will determine the final nanoparticle size.[5]
-
The solution will undergo a series of color changes, from pale yellow to colorless, then to a deep red, indicating the formation of gold nanoparticles.
-
Continue boiling and stirring for 15-30 minutes to ensure the reaction is complete.
-
Allow the solution to cool to room temperature. The resulting colloidal gold solution is stable for extended periods.
Citrate Reduction Method for Silver Nanoparticle Synthesis
Similar to the Turkevich method, the citrate reduction of silver nitrate is a widely used and reproducible method for generating spherical silver nanoparticles.
Materials:
-
Silver nitrate (AgNO₃)
-
Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
-
Deionized water
Procedure: [4]
-
Prepare a 1 mM solution of AgNO₃ in deionized water.
-
Heat the AgNO₃ solution to boiling with vigorous stirring.
-
Add a 1% (w/v) solution of trisodium citrate dropwise to the boiling silver nitrate solution.
-
The solution will turn a pale yellow, then a more intense yellow-brown, indicating the formation of silver nanoparticles.
-
Continue to boil and stir the solution for approximately 1 hour.
-
Allow the solution to cool to room temperature.
Visualizing the Workflow and Relationships
To better understand the experimental processes and their interconnections, the following diagrams have been generated using Graphviz.
Caption: Workflow for Iron Oxide Nanoparticle Synthesis.
Caption: Workflows for Turkevich and Citrate Reduction Methods.
Caption: Key Factors Influencing Nanoparticle Synthesis Reproducibility.
Concluding Remarks
The choice of synthesis method significantly impacts the reproducibility of nanoparticle production. While aromatic sulfonates like poly(naphthalene sulfonate) can be effective as stabilizers, the properties of the polymer itself can introduce variability. In contrast, the Turkevich and citrate reduction methods are well-characterized and offer high reproducibility for the synthesis of gold and silver nanoparticles, respectively, when reaction parameters are carefully controlled. For applications demanding high batch-to-batch consistency, these established methods are often preferred. However, the use of functional polymers like PNS offers the advantage of in-situ surface functionalization, which may be desirable for specific applications. Ultimately, the selection of a synthesis method should be guided by the specific requirements of the final application, balancing the need for reproducibility with other factors such as particle type, size, and surface chemistry.
References
- 1. Synthesis of Precision Gold Nanoparticles Using Turkevich Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Precision Gold Nanoparticles Using Turkevich Method [jstage.jst.go.jp]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 5. Efficient production of uniform gold nanoparticles via a streamlined low-cost, semi-automated, open-source platform - Nanoscale (RSC Publishing) DOI:10.1039/D3NR06491C [pubs.rsc.org]
inter-laboratory comparison of analytical methods for potassium naphthalene-1-sulphonate
A Comparative Guide to Analytical Methods for Potassium Naphthalene-1-Sulphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methods for the quantification of this compound. The information is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs. The performance data presented is based on published literature for naphthalene sulfonates and serves as a general reference. For validation in a specific matrix, an inter-laboratory comparison study is recommended.
Chemical Properties of this compound
This compound is a water-soluble organic salt.[1][2] Its properties are summarized below:
| Property | Value |
| Chemical Formula | C₁₀H₇KO₃S[3] |
| Molecular Weight | 246.33 g/mol [3] |
| Appearance | Typically a white to light brown powder.[1] |
| Solubility | Highly soluble in water.[1][2] Soluble in alcohol and ether.[2] |
| Stability | Resistant to acids, alkalis, and high temperatures.[1][2] |
Comparison of Analytical Methods
The following tables summarize the performance of various analytical methods for the determination of naphthalene sulfonates. These values are indicative and may vary depending on the specific instrumentation, experimental conditions, and sample matrix.
Table 1: High-Performance Liquid Chromatography (HPLC)
HPLC is a widely used technique for the analysis of naphthalene sulfonates, often employing reverse-phase columns with ion-pairing agents and UV or fluorescence detection.[4][5]
| Performance Characteristic | Reported Values |
| Linearity (Range) | Two orders of magnitude.[4] |
| Accuracy (Recovery) | 91-96% after Solid Phase Extraction (SPE).[4] |
| Precision (RSD) | 5.6-9.7% for naphthalene sulfonate isomers. |
| Limit of Detection (LOD) | 0.32–0.95 µg/L.[6] |
| Limit of Quantification (LOQ) | 0.05-0.4 µg/L.[7] |
Table 2: Gas Chromatography (GC)
GC analysis of non-volatile salts like this compound typically requires a derivatization step to increase volatility. The data below is for the analysis of naphthalene and should be considered a general reference for the potential performance of a GC-based method after appropriate sample preparation.
| Performance Characteristic | Reported Values for Naphthalene |
| Linearity (Range) | 25-200 ppm.[8] |
| Accuracy (Recovery) | Typically 98-102% for validated GC methods.[9] |
| Precision (RSD) | ~0.30%.[8] |
| Limit of Detection (LOD) | 10 ppm.[8] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically higher than LOD. |
Table 3: Spectrophotometry
Spectrophotometric methods are often used for their simplicity and speed. They can be direct or involve a color-forming reaction.
| Performance Characteristic | Reported Values |
| Linearity (Range) | 5-250 µg/L.[10] |
| Accuracy (Recovery) | Not explicitly stated for direct measurement. |
| Precision (RSD) | 1-9.4%.[10] |
| Limit of Detection (LOD) | 1.20-2.97 µg/L.[10] |
| Limit of Quantification (LOQ) | Not explicitly stated, but typically higher than LOD. |
Table 4: Titrimetry
Titrimetric methods, including potentiometric and spectrophotometric titrations, offer a classical approach to quantification and can be highly accurate.
| Performance Characteristic | Reported Values/General Expectations |
| Linearity (Range) | Typically 80-120% of the intended assay weight.[11] |
| Accuracy (Bias) | Can be very high; systematic errors should be minimized.[12] |
| Precision (RSD) | ≤ 0.3% for determination limit.[12] |
| Limit of Detection (LOD) | Dependent on titrant concentration and minimum drop size.[13] |
| Limit of Quantification (LOQ) | The smallest amount that can be titrated with good precision.[12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and may require optimization for specific applications.
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This method is suitable for the sensitive quantification of this compound in aqueous samples.
Instrumentation:
-
HPLC system with a gradient pump, autosampler, column thermostat, and fluorescence detector.
-
Reverse-phase C18 column (e.g., 150 x 2 mm I.D., 3 µm particle size).[7]
Reagents:
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Tetrabutylammonium bromide (TBAB) for ion-pairing.
-
Disodium sulphate.
-
Hydrochloric acid.
-
Ultrapure water.
-
This compound reference standard.
Procedure:
-
Mobile Phase Preparation:
-
Chromatographic Conditions:
-
Sample Preparation (if necessary):
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase.
-
Inject the standards and construct a calibration curve by plotting peak area versus concentration.
-
-
Analysis:
-
Inject the sample solutions and determine the concentration from the calibration curve.
-
Spectrophotometric Analysis
This protocol describes a direct UV spectrophotometric method for the quantification of this compound.
Instrumentation:
-
UV-Vis Spectrophotometer.
-
Quartz cuvettes.
Reagents:
-
Ultrapure water.
-
This compound reference standard.
Procedure:
-
Wavelength Determination:
-
Prepare a solution of this compound in ultrapure water.
-
Scan the solution from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
-
Calibration:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard at the λmax.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Dissolve a known weight of the sample in ultrapure water.
-
Dilute as necessary to bring the absorbance within the linear range of the calibration curve.
-
-
Analysis:
-
Measure the absorbance of the sample solution at λmax.
-
Calculate the concentration using the calibration curve.
-
Titrimetric Analysis (Spectrophotometric Titration)
This method is based on the formation of a complex between naphthalene sulfonates and barium ions.[14]
Instrumentation:
-
Spectrophotometer with a titration cell holder.
-
Burette.
-
Magnetic stirrer.
Reagents:
-
Water/acetone solvent mixture.
-
Barium chloride (BaCl₂) standard solution (e.g., 1 x 10⁻² M).[14]
-
Thymolphthalein complexone indicator.[14]
-
This compound sample.
Procedure:
-
Sample Preparation:
-
Dissolve a known amount of the sample in the water/acetone solvent.
-
Add the thymolphthalein complexone indicator.
-
-
Titration:
-
Place the sample solution in the spectrophotometer and monitor the absorbance at a specific wavelength where the indicator or complex absorbs.
-
Titrate with the standard BaCl₂ solution, recording the absorbance after each addition.
-
-
Endpoint Determination:
-
Plot the absorbance versus the volume of titrant added.
-
The endpoint is the volume at which a sharp change in absorbance occurs.
-
-
Calculation:
-
Calculate the amount of this compound in the sample based on the stoichiometry of the reaction with barium chloride.
-
Visualizations
Workflow for Inter-Laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study to validate an analytical method. Such studies are crucial for assessing the reproducibility and robustness of a method across different laboratories.
Caption: Workflow for an inter-laboratory comparison study.
Logical Comparison of Analytical Methods
This diagram provides a logical comparison of the four analytical methods based on key performance attributes.
Caption: Comparison of analytical method attributes.
References
- 1. Naphthalene Sulfonate – GREEN AGROCHEM [greenagrochem.com]
- 2. NAPHTHALENE SULFONATE - Ataman Kimya [atamanchemicals.com]
- 3. GSRS [precision.fda.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Developments in Methods of Analysis for Naphthalene Sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. asianpubs.org [asianpubs.org]
- 9. environics.com [environics.com]
- 10. researchgate.net [researchgate.net]
- 11. usp.org [usp.org]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Potassium Naphthalene-1-Sulphonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. Potassium naphthalene-1-sulphonate, a member of the aromatic sulfonic acid salt family, requires careful management at the end of its lifecycle. This guide provides essential information and procedural steps for its safe and compliant disposal.
Core Principle: Professional Hazardous Waste Management
The primary and universally recommended method for the disposal of this compound is to treat it as a hazardous waste.[1][2][3] This involves collection in designated, properly labeled containers and transfer to a licensed professional waste disposal service.[4] All waste must be handled in accordance with local, state, and federal regulations.[4][5]
Key Steps for Standard Disposal:
-
Segregation: Do not mix this compound waste with other waste streams.[4]
-
Containment: Store the waste in its original container or a compatible, well-sealed, and clearly labeled container.[2][4] The label should include the words "Hazardous Waste" and the chemical name.[2]
-
Storage: Keep waste containers in a designated, well-ventilated satellite accumulation area at or near the point of generation.[3]
-
Collection: Arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste contractor.[1]
Quantitative Disposal Parameters
While direct sewer disposal of this compound is generally prohibited, some institutional guidelines provide quantitative limits for the sewer disposal of certain less hazardous, water-soluble organic chemicals. It is crucial to consult with your institution's EHS department before considering this option, as it is not the standard recommended procedure for this compound.
| Parameter | Guideline | Citation |
| Sewer Disposal | Generally not recommended . Must be explicitly permitted by local and institutional authorities. | [1][3] |
| Concentration Limit (General Organic Waste) | For certain water-soluble organic compounds, a concentration of approximately 1% or less may be permissible for sewer disposal, pending institutional approval. | [1] |
| pH Range (General Aqueous Waste) | Wastes with a pH between 5.0 and 9.0 may be acceptable for sewer disposal in some jurisdictions, after ensuring no other hazardous properties are present. | |
| Release to Water (Aromatic Sulfonic Acids) | EPA regulations for some aromatic sulfonic acid compounds specify strict limits on release to water, with some as low as 30 ppb. |
On-Site Treatment and Neutralization: Limited and Cautious Application
In-laboratory treatment of chemical waste is a specialized practice that should only be undertaken by trained personnel following a validated and approved written protocol.[6] For spills of similar sulfonate compounds, neutralization with a dilute solution of a weak acid like acetic acid has been suggested before collection for proper disposal.[4] However, this is not a standard procedure for bulk waste.
Advanced oxidation processes, such as ozonation, have been studied for the degradation of alkylbenzene sulfonates in wastewater treatment settings but are not typically employed for in-laboratory disposal.[7]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal protocols and the Safety Data Sheet (SDS) for this compound before handling and disposal. Regulations can vary significantly by location.
References
Personal protective equipment for handling Potassium naphthalene-1-sulphonate
Essential Safety and Handling Guide for Potassium Naphthalene-1-Sulphonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling, storage, and disposal of this compound. The following procedures are based on the safety data for the closely related compound, Sodium naphthalene-2-sulphonate, and general safety protocols for aromatic sulfonic acid salts, in the absence of a specific Safety Data Sheet (SDS) for this compound.
Hazard Identification and Personal Protective Equipment (PPE)
The primary identified hazard associated with a close analogue of this compound is serious eye irritation. Therefore, appropriate personal protective equipment is essential to ensure the safety of laboratory personnel.
Recommended Personal Protective Equipment:
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent eye contact, which can cause serious irritation. |
| Hand Protection | Impervious chemical-resistant gloves (e.g., nitrile rubber). | To prevent skin contact. |
| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes. | To minimize skin exposure. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. If dust is generated, a NIOSH-approved particulate respirator is recommended. | To prevent inhalation of airborne particles. |
Operational Handling and Storage
Proper handling and storage procedures are crucial to maintain the integrity of the compound and the safety of the laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible. Review the Safety Data Sheet (SDS) for the most closely related compound available.
-
Personal Protective Equipment: Don the recommended PPE as detailed in the table above.
-
Dispensing: Handle the solid material in a well-ventilated area, preferably in a chemical fume hood, to avoid the generation of dust. Use appropriate tools (e.g., spatula, scoop) for transferring the powder.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Clean the work area to remove any residual chemical.
Storage Requirements:
| Storage Condition | Recommendation |
| Container | Keep in a tightly closed, original container. |
| Environment | Store in a cool, dry, and well-ventilated area. |
| Incompatibilities | Store away from strong oxidizing agents. |
Emergency Procedures and First Aid
In the event of an exposure or spill, immediate and appropriate action is necessary.
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. |
| Inhalation | Move the person to fresh air. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |
Spill Response:
-
Evacuate: Clear the area of all non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For dry spills, carefully sweep or vacuum the material, avoiding dust generation. Place in a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable cleaning agent and water.
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
Waste Disposal Protocol:
-
Characterization: The waste material should be handled as chemical waste.
-
Containerization: Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams.
-
Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local regulations. Contact your institution's environmental health and safety (EHS) office for specific guidance.
-
Contaminated Containers: Handle uncleaned, empty containers in the same manner as the product itself.
Visualized Workflows
To further clarify the procedural steps for safe handling and in case of an emergency, the following diagrams illustrate the recommended workflows.
Caption: Standard procedure for safely handling this compound.
Caption: Step-by-step workflow for responding to a spill of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
